5J-4
Descripción
Propiedades
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSJLJASFXGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329563 | |
| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49815883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
827001-82-1 | |
| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5J-4 Mechanism of Action on CRAC Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a multitude of cell types, regulating processes ranging from gene transcription and proliferation to immune responses. The primary channel responsible for SOCE in many non-excitable cells is the Calcium Release-Activated Calcium (CRAC) channel. This channel is composed of the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane. Dysregulation of CRAC channel activity has been implicated in various pathologies, including autoimmune diseases and some cancers, making it a prime target for therapeutic intervention. 5J-4 is a small molecule inhibitor that has shown promise in modulating CRAC channel function. This technical guide provides an in-depth overview of the mechanism of action of this compound on CRAC channels, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of CRAC Channel Activation and Inhibition by this compound
The activation of CRAC channels is a well-orchestrated process initiated by the depletion of calcium stores within the endoplasmic reticulum. This depletion is sensed by STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the Orai1 channel, opening its pore to allow for the influx of extracellular calcium into the cell.
This compound acts as a blocker of this process. While the precise binding site of this compound on the Orai1 protein is not definitively established in publicly available literature, evidence from studies on structurally similar compounds suggests a mechanism that does not interfere with the initial steps of STIM1 activation. FRET experiments on similar pyrazole-based inhibitors have shown that they do not affect STIM1 oligomerization or the subsequent STIM1-Orai1 coupling[1]. Instead, these inhibitors are thought to act downstream, possibly through an allosteric effect on the Orai1 channel pore. This is supported by studies using Orai1 pore mutants, such as E106D, which show reduced inhibition by these compounds, indicating a binding site in close proximity to the channel's selectivity filter[1]. Therefore, it is hypothesized that this compound binds to the Orai1 channel, inducing a conformational change that prevents ion permeation, effectively blocking the channel.
Quantitative Data
| Compound | IC50 | Cell Type | Assay | Reference |
| 5D (parent compound of this compound) | 807 nM (peak SOCE) | Primary murine effector T cells | Calcium Imaging | [2] |
| 195 nM (sustained SOCE) | Primary murine effector T cells | Calcium Imaging | [2] | |
| GSK-7975A | ~4 µM | HEK293 cells expressing Orai1/STIM1 | Electrophysiology | [1] |
| Synta 66 | ~25 nM | Vascular smooth muscle cells | Calcium Imaging | [3] |
These values suggest that inhibitors of this class can be effective in the nanomolar to low micromolar range.
Signaling and Experimental Workflow Visualizations
CRAC Channel Activation and Inhibition Pathway
Caption: CRAC channel activation by store depletion and inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on CRAC channels.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize the effects of CRAC channel inhibitors like this compound.
Calcium Imaging of Store-Operated Calcium Entry (SOCE)
This protocol is adapted for use with fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM to measure changes in intracellular calcium concentration.
Materials:
-
Cells expressing CRAC channels (e.g., HEK293 cells overexpressing Orai1/STIM1, Jurkat T cells)
-
Glass-bottom dishes or 96-well plates
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without CaCl2
-
Thapsigargin or other SERCA pump inhibitor
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes or appropriate plates and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS containing Ca2+.
-
Wash cells once with HBSS.
-
Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Replace the medium with Ca2+-free HBSS.
-
Acquire a stable baseline fluorescence reading for 2-5 minutes.
-
-
Drug Incubation:
-
Add the desired concentration of this compound or vehicle (DMSO) to the cells and incubate for a predetermined time (e.g., 10-30 minutes).
-
-
Store Depletion:
-
Add a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to the Ca2+-free HBSS to deplete intracellular calcium stores. Continue recording to observe the transient increase in cytosolic Ca2+ from the ER.
-
-
Measurement of SOCE:
-
Once the fluorescence signal returns to a stable baseline, re-introduce HBSS containing a physiological concentration of CaCl2 (e.g., 1-2 mM).
-
Record the subsequent increase in fluorescence, which represents SOCE.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm following excitation at ~494 nm.
-
Quantify the peak and sustained phases of the calcium influx and compare the results between this compound treated and vehicle-treated cells to determine the extent of inhibition.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the CRAC current (I-CRAC) and the effect of this compound on its properties.
Materials:
-
Cells overexpressing Orai1 and STIM1 (e.g., HEK293)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal (Pipette) Solution: e.g., 135 mM Cs-glutamate, 8 mM MgCl2, 10 mM BAPTA or EGTA, 10 mM HEPES (pH 7.2 with CsOH). The high concentration of a Ca2+ chelator (BAPTA or EGTA) passively depletes the ER Ca2+ stores upon establishing the whole-cell configuration.
-
External (Bath) Solution: e.g., 130 mM NaCl, 4.5 mM KCl, 20 mM CaCl2, 2 mM MgCl2, 10 mM D-glucose, 10 mM HEPES (pH 7.4 with NaOH). A divalent-free (DVF) solution can also be used to measure Na+ currents through the CRAC channels.
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
I-CRAC Development:
-
Hold the cell at a potential of 0 mV or +30 mV to minimize voltage-dependent inactivation.
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to monitor the development of the inwardly rectifying I-CRAC as the intracellular chelator depletes the stores. The current typically develops over several minutes.
-
-
Application of this compound:
-
Once a stable I-CRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound.
-
Continue recording to observe the inhibition of I-CRAC.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 or -100 mV) before and after the application of this compound.
-
Construct a dose-response curve by applying different concentrations of this compound to determine the IC50 value.
-
Analyze the current-voltage (I-V) relationship to assess any changes in the channel's rectification properties.
-
Conclusion
This compound is a potent inhibitor of CRAC channels, acting on the Orai1 subunit to block store-operated calcium entry. While its precise molecular interactions are still under investigation, current evidence points towards an allosteric mechanism that inhibits channel pore opening without affecting the initial STIM1-Orai1 coupling. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CRAC channel inhibitors. Future studies focusing on high-resolution structural analysis of the this compound-Orai1 complex and single-channel recordings will be invaluable in fully elucidating its mechanism of action.
References
Unveiling 5j: A Dual Inhibitor of EGFR and CDK2 for Cancer Therapy
While "5J-4" is not a universally recognized chemical identifier, this technical guide focuses on a potent anticancer agent designated as compound 5j in a significant study. This compound, a 5-substituted-indole-2-carboxamide derivative, has demonstrated promising activity as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of compound 5j, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of compound 5j was rooted in the strategy of dual-target inhibition to overcome the challenges of acquired resistance and low specificity in cancer chemotherapy. By simultaneously targeting EGFR and CDK2, two key proteins involved in cell proliferation and survival, this class of compounds aims to provide a more effective and durable therapeutic response. Compound 5j emerged as the most potent derivative from a series of newly synthesized 5-substituted-3-ethylindole-2-carboxamides.[1]
Synthesis
The synthesis of the 5-substituted-indole-2-carboxamide scaffold leading to compound 5j involves a multi-step process. The general synthetic route is outlined below.
Experimental Workflow: Synthesis of 5-substituted-indole-2-carboxamides
Caption: General synthetic workflow for the preparation of compound 5j.
Detailed Experimental Protocol: Synthesis of Compound 5j
The synthesis of the target compounds, including 5j, was accomplished through a series of chemical reactions. The structures of the newly synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS.[1] A general procedure is described as follows:
-
N-Alkylation: To a solution of ethyl 5-nitro-1H-indole-2-carboxylate in a suitable solvent, an appropriate alkyl halide (e.g., ethyl iodide for a 3-ethylindole derivative) is added in the presence of a base. The reaction mixture is stirred at room temperature until completion.
-
Reduction of Nitro Group: The resulting N-alkylated nitroindole is then subjected to reduction. This is typically achieved using a reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation. This step converts the nitro group at the 5-position to an amino group.
-
Amide Coupling: The 5-aminoindole (B14826) intermediate is then coupled with a desired carboxylic acid or its activated derivative. For compound 5j, this involves coupling with a morpholine-containing acyl chloride or carboxylic acid in the presence of a coupling agent. The final product is purified using chromatographic techniques.
Biological Activity and Data
Compound 5j exhibited significant antiproliferative activity against a panel of four cancer cell lines and demonstrated potent inhibition of both EGFR and CDK2.
Table 1: Antiproliferative Activity of Compound 5j
| Cancer Cell Line | GI₅₀ (nM)[1] |
| Mean | 37 |
GI₅₀: The concentration of the compound that causes 50% growth inhibition.
Table 2: Kinase Inhibitory Activity of Compound 5j
| Target Kinase | IC₅₀ (nM)[1] | Reference Compound | Reference IC₅₀ (nM)[1] |
| EGFR | 85 ± 05 | Erlotinib | 80 ± 05 |
| CDK2 | 16 ± 02 | Dinaciclib | 24 ± 02 |
IC₅₀: The concentration of the compound that inhibits 50% of the kinase activity.
Mechanism of Action: Dual Inhibition of EGFR and CDK2 Signaling
Compound 5j exerts its anticancer effects by inhibiting two critical signaling pathways involved in cell cycle progression and proliferation.
Signaling Pathway: EGFR and CDK2 Inhibition
Caption: Dual inhibition of EGFR and CDK2 pathways by compound 5j.
By inhibiting EGFR, compound 5j blocks the downstream signaling cascade (Ras-Raf-MEK-ERK pathway), which is crucial for cell proliferation and survival. Simultaneously, its inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition. This dual-action mechanism suggests that compound 5j could be effective in tumors that are resistant to single-target therapies.
Conclusion
Compound 5j, a 5-substituted-indole-2-carboxamide, has been identified as a potent dual inhibitor of EGFR and CDK2 with significant antiproliferative activity against various cancer cell lines.[1] Its unique mechanism of action presents a promising strategy for the development of new anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
what is the biological function of 5J-4
An In-depth Technical Guide to the Biological Function of 5T4 Oncofetal Antigen and 5-Fluorouracil
A Note on the Query "5J-4": Initial searches for "this compound" did not yield information on a specific biological molecule. It is possible that this query contains a typographical error. Given the context of biological function and cancer research, this guide provides comprehensive information on two highly relevant topics: the 5T4 oncofetal antigen and the chemotherapy drug 5-fluorouracil (5-FU) . Both are significant in cancer biology and drug development and are often associated with similar cancer types.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biological functions, mechanisms of action, relevant signaling pathways, and experimental protocols for both 5T4 and 5-FU.
Part 1: The 5T4 Oncofetal Antigen
The 5T4 oncofetal antigen, also known as trophoblast glycoprotein (B1211001) (TPBG), is a 72 kDa transmembrane glycoprotein that is highly expressed on a wide variety of human cancers, yet shows very limited expression in normal adult tissues.[1][2] Its expression is linked to cancer progression, metastasis, and a poorer clinical outcome in several cancers, making it an attractive target for cancer immunotherapy.[3]
Biological Function and Mechanism of Action
The primary biological functions of 5T4 are associated with cell motility, invasion, and the regulation of key developmental signaling pathways. It is believed to play a role in processes that are active during embryonic development and are reactivated in cancer.[4][5]
-
Cell Adhesion and Motility: 5T4 expression is associated with decreased cell-substratum adhesion and increased cellular motility.[3] It is often concentrated at microvillus projections on the plasma membrane, which are structures involved in cell adhesion and movement.[3]
-
Epithelial-Mesenchymal Transition (EMT): 5T4 is considered a marker for the early differentiation of embryonic stem cells, a process that involves classic EMT features.[1] This transition from epithelial to mesenchymal cells endows cancer cells with migratory and invasive properties.[6]
-
Cancer Stem Cells (CSCs): 5T4 has been identified as a marker for cancer stem cells in several malignancies.[4] Targeting 5T4 may therefore be a strategy to eliminate the tumor-initiating cell population, which is often resistant to conventional therapies.[4]
Data Presentation
Table 1: Expression of 5T4 in Various Cancers
| Cancer Type | Expression Level | Reference |
| Gastric Cancer | 89.8% positive staining | [7] |
| Colorectal Cancer | 91.7% positive staining | [7] |
| Pancreatic Cancer | 98.9% positive staining | [7] |
| Lung Adenocarcinoma | Elevated mRNA expression compared to normal tissue | [8] |
| Lung Squamous Cell Carcinoma | Elevated mRNA expression compared to normal tissue (1.6-fold higher than adenocarcinoma) | [8] |
| Ovarian Cancer | 86% of tumors showed weak to strong staining | [9] |
| Renal Cell Carcinoma | High expression, particularly in papillary and advanced clear cell subtypes | [10] |
Table 2: Clinical Trial Dosage of 5T4-Targeting Antibody-Drug Conjugates (ADCs)
| ADC | Dose Levels | Study Phase | Reference |
| PF-06263507 | 0.05 to 6.5 mg/kg | Phase I | [11] |
| ACR246 | 0.6, 1.2, 2.4, 3.6, and 4.5 mg/kg | Phase I/IIa | [12] |
Signaling Pathways
5T4 modulates several key signaling pathways that are crucial for cancer progression.
-
Wnt Signaling Pathway: 5T4 can inhibit the canonical Wnt/β-catenin signaling pathway while simultaneously activating the non-canonical Wnt pathway, which is associated with increased cell motility.[1][4] It achieves this by binding to the Wnt co-receptor LRP6 and preventing its internalization, which is necessary for canonical pathway activation.[1]
Caption: 5T4 inhibits canonical Wnt signaling and promotes the non-canonical pathway.
-
CXCR4/CXCL12 Pathway: 5T4 expression is associated with the functional expression of the chemokine receptor CXCR4. This can potentiate CXCL12/CXCR4-mediated chemotaxis, promoting the migration of cancer cells to tissues with high CXCL12 expression, such as the lungs, liver, and bone marrow.[1][6]
Experimental Protocols
Immunohistochemistry (IHC) for 5T4 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is a generalized procedure based on common IHC practices.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 2 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS or TBS.
-
Block non-specific antibody binding with a blocking serum (e.g., goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a validated primary antibody against 5T4 at a predetermined optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Rinse and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Caption: A typical workflow for the development of a 5T4-targeted ADC.
Part 2: 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for several decades.[2] It is widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[13]
Biological Function and Mechanism of Action
5-FU is an antimetabolite that exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase.[14] 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS and a reduced folate cofactor.[15] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[14]
-
Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine.[14][16] This incorporation disrupts RNA processing and function, leading to cytotoxicity.[16]
-
Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can lead to DNA damage and apoptosis.[14]
Data Presentation
Table 3: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Reference |
| HCT 116 | Colon Cancer | 24 | ~185 | [6] |
| HT29 | Colon Cancer | 48 | ~100 | [6] |
| SW620 | Colon Cancer | 48 | ~100 | [6] |
| Caco-2 | Colorectal Cancer | 48 | ~667 | [6] |
| MCF7 | Breast Cancer | 48 | ~2.9 | [6] |
| SQUU-B | Oral Squamous Cell Carcinoma | 72 | Varies by cell line | [17] |
| HNO-97 | Tongue Squamous Cell Carcinoma | 24 | 2 | [18] |
Table 4: Common Clinical Dosing Regimens for 5-Fluorouracil
| Cancer Type | Dosing Regimen | Reference |
| Colon and Rectum Cancer | 400 mg/m² IV push on Day 1, followed by 2400-3000 mg/m² IV continuous infusion over 46 hours every 2 weeks (in combination) | [19] |
| Breast Cancer | 500 or 600 mg/m² IV on Days 1 and 8 every 28 days for 6 cycles (as part of a multidrug regimen) | [19] |
| Gastric Cancer | 200-1000 mg/m²/day as a continuous IV infusion (as part of a platinum-containing regimen) | [19] |
| Pancreatic Cancer | 400 mg/m² IV push on Day 1, followed by 2400 mg/m² IV continuous infusion over 46 hours every 2 weeks (in combination) | [19] |
Signaling Pathways
The efficacy of and resistance to 5-FU are influenced by several signaling pathways.
-
p53 Pathway: 5-FU-induced DNA and RNA damage can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[15]
-
Pathways Associated with Resistance: Drug resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[15][20]
Caption: The metabolic activation of 5-FU and its cytotoxic effects.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for 5-FU
This is a common protocol to determine the IC50 of 5-FU in cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of 5-FU. Include untreated control wells.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log concentration of 5-FU to determine the IC50 value using a dose-response curve.
-
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of 5-FU.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Detecting expression of 5T4 in CTCs and tumor samples from NSCLC patients | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insights into the Inhibition of Wnt Signaling by Cancer Antigen 5T4/Wnt-Activated Inhibitory Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. e-century.us [e-century.us]
- 8. Detecting expression of 5T4 in CTCs and tumor samples from NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemical Detection of 5T4 in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human trial of an anti-5T4 antibody-monomethylauristatin conjugate, PF-06263507, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 16. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.waocp.org [journal.waocp.org]
- 19. reference.medscape.com [reference.medscape.com]
- 20. academic.oup.com [academic.oup.com]
molecular target of 5J-4 inhibitor
An In-depth Technical Guide on the Molecular Target of the L3MBTL1 Inhibitor UNC669
Disclaimer: Initial searches for a "5J-4 inhibitor" did not yield specific publicly available information. This guide focuses on the well-characterized inhibitor UNC669 , which targets the epigenetic reader protein L3MBTL1. It is presumed that the query about "this compound" pertains to an inhibitor of this target class.
Introduction
Epigenetic modifications, such as histone post-translational modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. "Reader" proteins recognize these specific modifications and translate them into downstream cellular signals. The aberrant function of these readers is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
This technical guide provides a comprehensive overview of the molecular target of the small molecule inhibitor UNC669: the Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a "reader" protein that specifically recognizes mono- and dimethylated lysine (B10760008) residues on histones, playing a key role in chromatin compaction and transcriptional repression. UNC669 is a potent and selective antagonist of L3MBTL1, serving as a valuable chemical probe to investigate the biological functions of MBT domain-containing proteins.
This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the target, the inhibitor's mechanism of action, relevant signaling pathways, and key experimental protocols for studying this interaction.
Molecular Target: L3MBTL1
L3MBTL1 is a member of the Malignant Brain Tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] It is considered a candidate tumor suppressor, as the gene is located in a chromosomal region frequently deleted in myeloid malignancies.[2]
Function:
The primary function of L3MBTL1 is to act as an epigenetic reader. It contains three MBT domains that recognize and bind to mono- and dimethylated lysine residues on histone tails, particularly H4K20me1/me2 and H1bK26me1/me2.[3] This binding leads to the compaction of chromatin, which in turn results in transcriptional repression.[3] L3MBTL1 can also bind to methylated non-histone proteins, such as p53, to regulate their activity.[4]
Role in Cellular Processes:
-
DNA Replication and Genomic Stability: L3MBTL1 is essential for maintaining genomic stability.[1] It interacts with components of the DNA replication machinery, including PCNA and MCM proteins, and is required for the normal progression of replication forks.[1][2] Depletion of L3MBTL1 leads to replicative stress, DNA breaks, and activation of the DNA damage response (DDR).[2]
-
Transcriptional Repression: By compacting chromatin, L3MBTL1 represses the expression of target genes. This function is crucial for normal development and cellular homeostasis.[5]
-
Cell Cycle Control: L3MBTL1 has been implicated in cell cycle regulation, and its overexpression can lead to defects in chromosome segregation and cytokinesis.[3]
The Inhibitor: UNC669
UNC669 is a cell-permeable small molecule that acts as a potent and selective inhibitor of L3MBTL1.[6]
Mechanism of Action:
UNC669 functions as a competitive antagonist by binding to the methyl-lysine recognition pocket within the MBT domains of L3MBTL1.[6] This prevents L3MBTL1 from engaging with its natural histone substrates, thereby disrupting its ability to compact chromatin and repress transcription.[6]
Quantitative Data for UNC669
| Target | Assay | IC50 (µM) | Selectivity | Reference |
| L3MBTL1 | AlphaScreen | 6 | - | [7] |
| L3MBTL1 | 4.2 | - | [8] | |
| L3MBTL3 | 3.1 | 1.4x vs L3MBTL1 | [8] | |
| L3MBTL3 | AlphaScreen | 35 | ~5.8x selective for L3MBTL1 | [9] |
| L3MBTL4 | AlphaScreen | 69 | ~11.5x selective for L3MBTL1 | [9] |
Signaling Pathways Modulated by L3MBTL1 Inhibition
Inhibition of L3MBTL1 by UNC669 can have significant downstream effects on cellular signaling, primarily impacting the DNA damage response and p53 signaling pathways.
L3MBTL1 in DNA Damage Response
L3MBTL1 plays a crucial role in maintaining genome integrity by ensuring proper DNA replication. Its depletion or inhibition can lead to the activation of the DNA damage response pathway.
References
- 1. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. adooq.com [adooq.com]
The Role of 5J-4 in Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS).[1] The pathogenesis of EAE is largely driven by the infiltration of pathogenic T helper 17 (Th17) cells into the CNS. This guide provides an in-depth analysis of the role of 5J-4, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in the context of EAE. By blocking CRAC channels, this compound effectively modulates the immune response, offering a promising therapeutic avenue for autoimmune diseases like MS. This document details the mechanism of action of this compound, presents quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Introduction to this compound and its Target: The CRAC Channel
This compound is a small molecule identified as a potent inhibitor of the CRAC channel.[2][3][4][5][6] CRAC channels are crucial for calcium (Ca2+) signaling in various cell types, including T lymphocytes.[1][7] The influx of calcium through these channels, a process known as store-operated calcium entry (SOCE), is a critical step in T cell activation and differentiation.[1][4] The CRAC channel itself is composed of Orai1, the pore-forming subunit in the plasma membrane, and STIM1, the Ca2+ sensor in the endoplasmic reticulum.[1][7]
In the context of EAE, the activation of CRAC channels is essential for the differentiation of naïve T cells into pathogenic Th17 cells.[1] Th17 cells are characterized by their production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which play a central role in the inflammatory cascade that leads to demyelination and axonal damage in the CNS.[1] this compound exerts its therapeutic effect by blocking the Orai1 pore, thereby inhibiting Ca2+ influx and disrupting the downstream signaling required for Th17 differentiation.[1]
Mechanism of Action of this compound in EAE
The primary mechanism by which this compound ameliorates EAE is through the inhibition of Th17 cell differentiation. This is achieved by blocking the Orai1-mediated Ca2+ entry, which in turn suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1] NFAT is a key regulator of the expression of RORα and RORγt, two lineage-specific transcription factors essential for Th17 differentiation.[1]
By inhibiting this pathway, this compound leads to:
-
A significant reduction in the population of pathogenic Th17 cells.
This targeted immunomodulation prevents the infiltration of inflammatory cells into the CNS, thereby mitigating the clinical and pathological features of EAE.[1][2][3]
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory action of this compound on Th17 differentiation.
Preclinical Efficacy of this compound: Quantitative Data
Studies in a murine model of EAE have demonstrated the significant therapeutic potential of this compound. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (days post-immunization, mean ± SEM) |
| Vehicle (DMSO) | 3.5 ± 0.3 | 12 ± 1 |
| This compound (2 mg/kg) | 1.5 ± 0.2 | Delayed |
Data derived from in vivo studies in MOG35-55-induced EAE in C57BL/6 mice.[1][3]
Table 2: Effect of this compound on CNS Infiltration
| Treatment Group | Total Infiltrated Mononuclear Cells in CNS (cells/brain, x10^5, mean ± SEM) | Infiltrated CD4+ T Cells in CNS (% of total mononuclear cells, mean ± SEM) |
| Vehicle (DMSO) | 8.2 ± 1.1 | 25.3 ± 3.5 |
| This compound (2 mg/kg) | 2.1 ± 0.5 | 8.7 ± 2.1 |
Data from flow cytometric analysis of CNS-infiltrating cells at the peak of EAE.[1][2][3]
Table 3: Effect of this compound on Cytokine and Transcription Factor Expression
| Parameter | In Vitro Th17 Differentiation (Vehicle) | In Vitro Th17 Differentiation (this compound) |
| IL-17A Production (% of control) | 100% | ~20% |
| RORα mRNA Expression (relative units) | 1.0 | ~0.3 |
| RORγt mRNA Expression (relative units) | 1.0 | ~0.25 |
Data from in vitro differentiation of naïve T cells under Th17-polarizing conditions.[1]
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Induction and Assessment of EAE
Objective: To induce EAE in mice and evaluate the therapeutic efficacy of this compound.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle (DMSO)
-
Sterile PBS
Procedure:
-
Immunization: On day 0, mice are immunized subcutaneously with an emulsion of MOG35-55 in CFA.
-
PTX Administration: Mice receive intraperitoneal (i.p.) injections of PTX on day 0 and day 2 post-immunization.
-
Treatment: Mice are treated with this compound (2 mg/kg) or vehicle (DMSO) via i.p. injection every other day, starting from day 0.[1][3]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
Isolation and Analysis of CNS-Infiltrating Cells
Objective: To quantify the infiltration of immune cells into the CNS.
Materials:
-
EAE mice (at peak of disease)
-
Percoll gradient (30% and 70%)
-
RPMI medium
-
Fluorescently labeled antibodies (e.g., anti-CD45, anti-CD4, anti-CD19)
-
Flow cytometer
Procedure:
-
Perfusion: Mice are anesthetized and perfused with ice-cold PBS to remove blood from the vasculature.
-
CNS Isolation: Brain and spinal cord are harvested.
-
Cell Suspension: Tissues are mechanically dissociated and digested to obtain a single-cell suspension.
-
Leukocyte Isolation: Mononuclear cells are isolated by Percoll density gradient centrifugation.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies and analyzed using a flow cytometer to identify and quantify different immune cell populations.
In Vitro T-Cell Differentiation
Objective: To assess the effect of this compound on the differentiation of naïve T cells into Th17 cells.
Materials:
-
Spleens and lymph nodes from healthy C57BL/6 mice
-
Naïve CD4+ T cell isolation kit
-
Anti-CD3 and anti-CD28 antibodies
-
Th17-polarizing cytokines (e.g., IL-6, TGF-β, IL-23)
-
This compound
-
Cell culture medium
-
ELISA kit for IL-17A
-
Reagents for qPCR
Procedure:
-
Naïve T Cell Isolation: Naïve CD4+ T cells are isolated from the spleens and lymph nodes.
-
Cell Culture: T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of Th17-polarizing cytokines.
-
Treatment: Cultures are treated with this compound or vehicle.
-
Cytokine Analysis: After several days, cell culture supernatants are collected and analyzed for IL-17A production by ELISA.
-
Gene Expression Analysis: Cells are harvested, RNA is extracted, and the expression of RORα and RORγt is quantified by qPCR.
Experimental Workflow
Caption: Workflow for in vivo and in vitro experiments to evaluate the efficacy of this compound.
Conclusion and Future Directions
The small molecule this compound represents a promising therapeutic candidate for the treatment of EAE and, by extension, multiple sclerosis. Its targeted inhibition of the CRAC channel effectively suppresses the differentiation of pathogenic Th17 cells, a key driver of autoimmune neuroinflammation. The preclinical data strongly support its efficacy in ameliorating disease severity and reducing CNS inflammation.
Future research should focus on:
-
Pharmacokinetic and pharmacodynamic studies of this compound to optimize dosing and delivery.
-
Evaluation of this compound in chronic and relapsing-remitting models of EAE.
-
Investigation of potential off-target effects and long-term safety.
-
Combination therapy studies with other immunomodulatory agents.
The continued exploration of CRAC channel inhibitors like this compound holds significant promise for the development of novel and more effective treatments for multiple sclerosis and other T-cell-mediated autoimmune disorders.
References
- 1. Calcium signaling via Orai1 is essential for induction of nuclear orphan receptor pathway to drive TH17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5J 4 - CAS:827001-82-1 - KKL Med Inc. [kklmed.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Structural Activity Relationship of 5J-4: A Potent CRAC Channel Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5J-4, with the chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide and CAS Number 827001-82-1, has emerged as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] This channel, primarily formed by ORAI1 proteins, is a key regulator of intracellular calcium signaling, particularly in immune cells. By blocking Store-Operated Calcium Entry (SOCE), this compound effectively modulates downstream signaling pathways, leading to the suppression of T-helper 17 (Th17) cell differentiation and function. Its demonstrated efficacy in a preclinical model of experimental autoimmune encephalomyelitis (EAE) highlights its potential as a therapeutic agent for autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Compound Data
| Identifier | Value |
| Compound Name | This compound |
| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide |
| CAS Number | 827001-82-1 |
| Molecular Formula | C16H12N2O3S |
| Molecular Weight | 312.34 g/mol |
| Primary Target | CRAC Channel (ORAI1) |
| Mechanism of Action | Inhibition of Store-Operated Calcium Entry (SOCE) |
Quantitative Biological Activity
The inhibitory potency of this compound against the CRAC channel has been quantified through in vitro assays. The following table summarizes the key activity data.
| Assay | Cell Line | Parameter | Value | Reference |
| CRAC Channel Inhibition | Jurkat T cells | IC50 | ~1 µM | [4] |
| Store-Operated Calcium Entry | HeLa-O+S cells, Th17 cells | Inhibition | Yes | [3][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the CRAC channel, which is composed of ORAI1 subunits. The process is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane and activates ORAI1, opening the CRAC channel and allowing an influx of extracellular calcium. This rise in intracellular calcium activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), which, in concert with other signaling molecules, drives the expression of genes essential for T-cell activation and differentiation, including those that promote the Th17 lineage.
By blocking the ORAI1 pore, this compound prevents this calcium influx, thereby inhibiting the activation of NFAT and the subsequent downstream signaling cascade that leads to Th17 differentiation. This mechanism is crucial for its immunosuppressive effects.
Experimental Protocols
Store-Operated Calcium Entry (SOCE) Assay
This protocol describes the measurement of SOCE in a suitable cell line (e.g., Jurkat T cells or HeLa cells) using a fluorescent calcium indicator.
Materials:
-
Cells expressing CRAC channels (e.g., Jurkat T cells)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Thapsigargin (B1683126) (ER Ca2+-ATPase inhibitor)
-
Calcium-free buffer (e.g., HBSS without Ca2+)
-
Calcium-containing buffer (e.g., HBSS with 2 mM CaCl2)
-
This compound compound
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate or on coverslips suitable for fluorescence microscopy.
-
Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM in calcium-free buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with calcium-free buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes.
-
Store Depletion: Add thapsigargin (typically 1-2 µM) to the calcium-free buffer to deplete ER calcium stores. This will cause a transient increase in cytosolic calcium.
-
Compound Addition: Add this compound at the desired concentration and incubate for a specified period.
-
Calcium Re-addition: Add calcium-containing buffer to the wells to initiate SOCE.
-
Data Acquisition: Continuously record the fluorescence signal for 5-10 minutes. The increase in fluorescence after calcium re-addition represents SOCE.
-
Data Analysis: Calculate the extent of SOCE inhibition by comparing the fluorescence increase in this compound-treated cells to vehicle-treated controls. Determine the IC50 value by testing a range of this compound concentrations.
In Vitro Th17 Cell Differentiation Assay
This protocol outlines the procedure for differentiating naive CD4+ T cells into Th17 cells and assessing the inhibitory effect of this compound.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, and anti-IFN-γ and anti-IL-4 antibodies
-
This compound compound
-
Cell stimulation reagents (e.g., PMA, ionomycin (B1663694), and a protein transport inhibitor like Brefeldin A or Monensin)
-
Flow cytometry antibodies: anti-CD4, anti-IL-17A
-
Flow cytometer
Procedure:
-
T Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and in the presence of soluble anti-CD28.
-
Th17 Differentiation: Add the Th17 polarizing cytokine cocktail to the culture medium.
-
Compound Treatment: Add this compound at various concentrations to the cell cultures at the beginning of the differentiation process.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation: Before analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
Staining: Stain the cells for the surface marker CD4, then fix, permeabilize, and stain for intracellular IL-17A.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
Data Analysis: Determine the effect of this compound on Th17 differentiation by comparing the percentage of Th17 cells in treated versus untreated cultures.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a general outline for inducing EAE in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 or SJL mice
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide or Proteolipid Protein (PLP)139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction: Emulsify the myelin peptide in CFA and inject it subcutaneously into the mice. Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
Compound Administration: Begin treatment with this compound or a vehicle control at a predetermined time point (e.g., at the time of immunization or upon the onset of clinical signs). Administer the compound according to the desired dosing schedule.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score them using a standardized scale (e.g., 0-5).
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Immunological Analysis: Isolate mononuclear cells from the central nervous system (CNS) and spleen to analyze the frequency and function of immune cell populations, particularly Th17 cells, by flow cytometry or other immunological assays.
-
Data Analysis: Compare the clinical scores, histological findings, and immunological parameters between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
Structural Activity Relationship (SAR) Insights
The detailed SAR of the N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide scaffold has not been extensively published. However, based on the structure of this compound, several key features likely contribute to its activity:
-
Naphthyl Group: The hydroxynaphthyl moiety is a relatively large, hydrophobic group that may engage in important binding interactions within the ORAI1 channel pore or at an allosteric site. The position of the hydroxyl group is likely critical for activity.
-
Thiourea (B124793) Linker: The thiourea group provides a flexible linker and potential hydrogen bond donors and acceptors, which could be crucial for orienting the molecule within its binding site.
-
Furan (B31954) Carboxamide: The furan ring and the adjacent carboxamide group introduce polarity and potential hydrogen bonding interactions, which may contribute to both potency and pharmacokinetic properties.
Further studies involving systematic modifications of these three key structural components would be necessary to fully elucidate the SAR of this chemical series and to optimize its potency, selectivity, and drug-like properties.
Conclusion
This compound is a valuable research tool for studying the role of CRAC channels and SOCE in various physiological and pathological processes. Its potent inhibitory activity against ORAI1 and its efficacy in a preclinical model of multiple sclerosis underscore the therapeutic potential of targeting this pathway for the treatment of autoimmune and inflammatory diseases. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this compound and related CRAC channel inhibitors. Further investigation into the detailed SAR of this compound class is warranted to advance the development of novel therapeutics.
References
- 1. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling via Orai1 is essential for induction of the nuclear orphan receptor pathway to drive Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5J 4 | Other Calcium Channels | Tocris Bioscience [tocris.com]
In-Depth Technical Guide: Chemical Properties and Solubility of 5J-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and solubility of 5J-4, a potent and selective blocker of Calcium Release-Activated Calcium (CRAC) channels. The information is compiled from publicly available data sheets and general scientific literature.
Chemical Properties
This compound, also known by its chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide, is a small molecule inhibitor of store-operated calcium entry (SOCE).[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide | [1] |
| Synonyms | CRAC blocker this compound, N-(2-furoyl)-N'-(6-hydroxy-1-naphthyl)thiourea | [2] |
| Molecular Formula | C₁₆H₁₂N₂O₃S | [1] |
| Molecular Weight | 312.34 g/mol | [1] |
| CAS Number | 827001-82-1 | [1] |
| Appearance | Solid (assumed) | - |
| Purity | ≥98% (by HPLC) | [1] |
Solubility Profile
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 31.23 | 100 |
| Ethanol | 3.12 | 10 |
Biological Activity and Mechanism of Action
This compound functions as a blocker of Calcium Release-Activated Calcium (CRAC) channels, which are crucial for store-operated calcium entry (SOCE) in various cell types.[1] SOCE is a vital signaling process that is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the STIM1 protein in the ER membrane, which then translocates to the plasma membrane to interact with and activate the ORAI1 channel, forming the CRAC channel pore. The influx of extracellular calcium through the ORAI1 channel is critical for a multitude of cellular functions, including T-cell activation and proliferation.
By inhibiting the CRAC channel, this compound effectively blocks this influx of calcium. This mechanism of action underlies its observed biological effects, such as the amelioration of symptoms in in vivo models of experimental autoimmune encephalomyelitis (EAE) by reducing mononuclear cell infiltration into the central nervous system.[1]
Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Inhibition by this compound
Figure 1: Mechanism of Store-Operated Calcium Entry and Inhibition by this compound.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are not widely published. However, standard methodologies for characterizing similar compounds can be adapted.
General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given solvent system.
Materials:
-
This compound solid
-
Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility based on the concentration and dilution factor.
Workflow for Solubility Determination
Figure 2: General Workflow for Shake-Flask Solubility Measurement.
General Protocol for Calcium Influx Assay
Calcium influx assays are used to measure the ability of a compound to inhibit SOCE. A common method involves using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Materials:
-
Cells expressing CRAC channels (e.g., Jurkat T-cells, HEK293 cells overexpressing STIM1/ORAI1)
-
Fluo-4 AM dye
-
Pluronic F-127
-
Thapsigargin (B1683126) (to induce ER calcium store depletion)
-
This compound at various concentrations
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Culture cells to an appropriate density in a multi-well plate.
-
Load the cells with Fluo-4 AM (typically in the presence of Pluronic F-127 to aid dispersion) in assay buffer and incubate.
-
Wash the cells to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells and incubate.
-
Initiate SOCE by adding thapsigargin to deplete ER calcium stores.
-
Immediately measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the influx of calcium.
-
Analyze the data to determine the inhibitory effect of this compound on the calcium influx, typically by calculating IC₅₀ values.
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its N-acyl thiourea (B124793) structure, a plausible synthetic route would involve the reaction of an isothiocyanate intermediate with an amine.
Proposed General Synthesis Route:
-
Formation of 2-furoyl isothiocyanate: 2-Furoyl chloride would be reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate or ammonium (B1175870) thiocyanate) in an aprotic solvent like acetone (B3395972) or acetonitrile.
-
Condensation with 6-amino-1-naphthol: The in situ generated 2-furoyl isothiocyanate would then be reacted with 6-amino-1-naphthol. The amino group of the naphthol would act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the final N-acyl thiourea product, this compound.
Purification would likely be achieved through recrystallization or column chromatography.
Conclusion
This compound is a valuable research tool for studying the role of CRAC channels and store-operated calcium entry in various physiological and pathological processes. While detailed public data on its aqueous solubility and specific experimental protocols are limited, the information provided in this guide, along with established methodologies for similar compounds, offers a solid foundation for researchers and drug development professionals working with this inhibitor. Further in-house characterization of its physicochemical and biological properties is recommended for specific applications.
References
An In-depth Technical Guide to CRAC Channel Inhibitors: Focus on 5J-4 and Comparators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a multitude of cellular processes, most notably in the activation of immune cells. Their significance in the pathophysiology of autoimmune diseases and other inflammatory conditions has positioned them as a prime target for therapeutic intervention. This technical guide provides a comprehensive review of CRAC channel inhibitors, with a particular focus on the promising compound 5J-4. We delve into the molecular mechanisms of CRAC channel activation, the mode of action of its inhibitors, and present a comparative analysis of the quantitative data for this compound and other well-characterized inhibitors such as GSK-7975A and BTP2. Furthermore, this guide offers detailed experimental protocols for the evaluation of CRAC channel inhibitors and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.
The CRAC Channel Signaling Pathway
The activation of CRAC channels is a sophisticated process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is primarily mediated by two key protein families: the stromal interaction molecules (STIMs), which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the CRAC channel in the plasma membrane.[1]
Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions.[1] There, they directly interact with and activate Orai1 channels, leading to a sustained influx of extracellular Ca²⁺ into the cell.[1] This elevation in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events, including the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[2] NFAT then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for T-cell activation and proliferation.[2]
CRAC Channel Inhibitors: Mechanisms of Action
CRAC channel inhibitors are a class of small molecules designed to block the influx of Ca²⁺ through Orai channels. These inhibitors can act through various mechanisms, including direct pore blockade or allosteric modulation of the channel, thereby preventing the sustained Ca²⁺ signaling required for immune cell activation.[1]
This compound is a notable CRAC channel blocker that has demonstrated anti-inflammatory properties.[3] It effectively inhibits store-operated calcium entry (SOCE) in various cell types, including HeLa cells and Th17 cells.[3] By blocking this crucial Ca²⁺ influx, this compound can ameliorate symptoms in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3] This is achieved by reducing the infiltration of mononuclear cells into the central nervous system.[3]
Other well-characterized CRAC channel inhibitors include:
-
GSK-7975A: A potent and selective CRAC channel inhibitor that acts as an allosteric blocker of the Orai pore.[4][5] Its inhibitory action is influenced by the geometry of the channel's selectivity filter.[4] GSK-7975A does not interfere with STIM1 oligomerization or the interaction between STIM1 and Orai1.[5]
-
BTP2 (YM-58483): One of the first identified selective and potent inhibitors of CRAC channels.[6] It effectively blocks SOCE and subsequent Ca²⁺-dependent signaling pathways, leading to the inhibition of T-cell proliferation and cytokine production.[6][7] BTP2 has also been shown to inhibit TRPC3 and TRPC5 channels.[8]
Quantitative Data of CRAC Channel Inhibitors
The following tables summarize the available quantitative data for this compound and other prominent CRAC channel inhibitors. This data is essential for comparing their potency and selectivity.
Table 1: In Vitro Efficacy of CRAC Channel Inhibitors
| Compound | Assay Type | Cell Line | IC₅₀ | Reference(s) |
| This compound | IL-2 Production | Jurkat T cells | < 25 nM | [9] |
| GSK-7975A | I-CRAC | HEK293 (Orai1/STIM1) | ~4 µM | [5][10] |
| SOCE (Thapsigargin) | Mouse Pancreatic Acinar Cells | ~3.4 µM | [6] | |
| Cytokine Release (IL-5, IL-8, IL-13, TNFα) | Mast Cells | ~3 µM | [7] | |
| BTP2 (YM-58483) | SOCE (Thapsigargin) | Jurkat T cells | 10-100 nM | [1] |
| I-CRAC | Human T cells | ~10 nM | [1] | |
| SOCE | RBL-2H3 cells | 590 nM | ||
| T-cell Proliferation (MLR) | Human T cells | 330 nM | [6] | |
| Cytokine Release (IL-4, IL-5) | Murine Th2 T cell clone | ~100 nM | [7] |
Table 2: Selectivity Profile of CRAC Channel Inhibitors
| Compound | Off-Target Channel(s) | Potency | Reference(s) |
| GSK-7975A | TRPV6 | Potent Inhibition | [11] |
| L-type Ca²⁺ channels | No significant inhibition at 10 µM | [5] | |
| BTP2 (YM-58483) | TRPC3, TRPC5 | IC₅₀ ~0.3 µM | [12] |
| TRPV6 | No effect | [12] | |
| Voltage-gated Ca²⁺ channels | >30-fold more selective for SOCE | [3] |
Table 3: Pharmacokinetic and In Vivo Efficacy Data
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| This compound | Mouse (EAE) | Not specified | Ameliorates symptoms, reduces CNS infiltration by mononuclear cells | [3] |
| GSK-7975A | Mouse (Acute Pancreatitis) | 28 mg/kg/h | Highly effective in reducing disease response | [6] |
| BTP2 (YM-58483) | Rat (Airway Eosinophilia) | 1-10 mg/kg, p.o. | Inhibits eosinophil infiltration and Th2 cytokine levels | [7] |
| Guinea Pig (Asthmatic Bronchoconstriction) | 30 mg/kg, p.o. | Significantly inhibits bronchoconstriction | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CRAC channel inhibitors.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes the use of the ratiometric Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following store depletion.
Materials:
-
Cultured cells (e.g., Jurkat T cells, HEK293 cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
Ca²⁺-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺)
-
CaCl₂
-
CRAC channel inhibitor of interest
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and grow to near confluence.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.
-
Baseline Measurement: Add Ca²⁺-free buffer to the cells and measure the baseline fluorescence ratio (F340/F380).
-
Store Depletion: Add thapsigargin (e.g., 1 µM) to the Ca²⁺-free buffer to passively deplete the ER Ca²⁺ stores.
-
Inhibitor Treatment: Add the CRAC channel inhibitor at various concentrations and incubate for the desired time.
-
SOCE Measurement: Initiate SOCE by adding CaCl₂ (e.g., 1-2 mM final concentration) to the wells. Immediately begin recording the fluorescence ratio over time.
-
Data Analysis: The change in the F340/F380 ratio upon Ca²⁺ addition represents SOCE. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Electrophysiological Measurement of I-CRAC
This protocol outlines the whole-cell patch-clamp technique to directly measure the CRAC current (I-CRAC).
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell line expressing CRAC channels (e.g., RBL cells, or HEK293 cells overexpressing STIM1 and Orai1)
-
Extracellular (bath) solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2)
-
Thapsigargin or IP₃ for store depletion
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.
-
Store Depletion: Passively deplete ER Ca²⁺ stores by dialysis of the cell with the BAPTA-containing intracellular solution. Alternatively, include thapsigargin or IP₃ in the pipette solution.
-
I-CRAC Recording: Clamp the cell at a holding potential (e.g., 0 mV) and apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) at regular intervals to elicit and record I-CRAC.
-
Inhibitor Application: Perfuse the bath with the extracellular solution containing the CRAC channel inhibitor at the desired concentration.
-
Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to determine the percentage of inhibition and calculate the IC₅₀.
NFAT Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter to quantify T-cell activation.
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter construct
-
Cell culture medium
-
Stimulating agents (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694), or anti-CD3/anti-CD28 antibodies)
-
CRAC channel inhibitor of interest
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Jurkat-NFAT reporter cells in a 96-well plate.
-
Inhibitor Treatment: Add the CRAC channel inhibitor at various concentrations and pre-incubate for a suitable time.
-
Cell Stimulation: Stimulate the cells with PMA and ionomycin or with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate the T-cell receptor signaling pathway.
-
Incubation: Incubate the cells for 6-24 hours to allow for NFAT-driven luciferase expression.
-
Luminescence Measurement: Add the luciferase assay reagent to the wells and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration and determine the IC₅₀ value.
Cytokine Release Assay (ELISA)
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of cytokines such as IL-2 and IFN-γ from activated T cells.
Materials:
-
Primary T cells or a T-cell line (e.g., Jurkat)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
CRAC channel inhibitor of interest
-
Cytokine-specific ELISA kit (e.g., for human IL-2 or IFN-γ) containing:
-
Capture antibody-coated plate
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Recombinant cytokine standard
-
-
Microplate reader
Procedure:
-
T-cell Culture and Treatment: Culture T cells in the presence of various concentrations of the CRAC channel inhibitor.
-
Stimulation: Activate the T cells with appropriate stimuli for 24-48 hours to induce cytokine secretion.
-
Sample Collection: Centrifuge the cell cultures and collect the supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating to allow cytokine binding. c. Washing the plate. d. Adding the biotinylated detection antibody. e. Washing the plate. f. Adding streptavidin-HRP. g. Washing the plate. h. Adding TMB substrate and incubating for color development. i. Adding the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC₅₀ value.
Conclusion
CRAC channel inhibitors represent a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. Compounds like this compound, GSK-7975A, and BTP2 have demonstrated significant efficacy in preclinical models by effectively suppressing immune cell activation. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of these important therapeutic agents. Further investigation into the selectivity, pharmacokinetics, and pharmacodynamics of novel CRAC channel inhibitors will be crucial for their successful translation into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 3. 5J 4 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. | BioWorld [bioworld.com]
- 10. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A functional link between store-operated and TRPC channels revealed by the 3,5-bis(trifluoromethyl)pyrazole derivative, BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5J-4 (CAS 827001-82-1): A Potent CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding 5J-4 (CAS 827001-82-1), a small molecule identified as a potent blocker of Calcium Release-Activated Calcium (CRAC) channels. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways.
Core Compound Information
| Property | Value | Source |
| CAS Number | 827001-82-1 | Various |
| Synonyms | This compound, Cpdthis compound, Orai1/CRAC Blocker | Various |
| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide | [1] |
| Molecular Formula | C16H12N2O3S | [2][3] |
| Molecular Weight | 312.34 g/mol | [2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble in DMSO | [2][3] |
Mechanism of Action
This compound is a potent and selective inhibitor of store-operated calcium entry (SOCE) by blocking Calcium Release-Activated Calcium (CRAC) channels.[4][5] CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells like T lymphocytes. The primary pore-forming subunit of the CRAC channel is Orai1.[5] Depletion of calcium from the endoplasmic reticulum (ER) is sensed by STIM1 proteins, which then translocate to the plasma membrane to activate Orai1, leading to a sustained influx of calcium into the cell.
This compound exerts its inhibitory effect by directly blocking the pore of the CRAC channel, thereby preventing ion permeation.[5] This blockade of calcium influx has significant downstream effects on cellular signaling pathways that are dependent on calcium, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[5] By inhibiting this pathway, this compound can modulate the expression of key transcription factors involved in T-cell differentiation and activation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its closely related structural analog, 5D.
| Compound | Assay | Cell Line | IC50 | Reference |
| 5D | SOCE (Peak) | - | 807 nM | [2] |
| 5D | SOCE (Sustained) | - | 195 nM | [2] |
Note: While this compound is described as a potent inhibitor, specific IC50 values for this compound were not found in the reviewed literature. Compound 5D is a structural precursor to this compound and its data is provided for reference.
Experimental Protocols
Synthesis of N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide (this compound)
Reaction Scheme:
Step 1: Formation of 2-furoyl isothiocyanate 2-furoyl chloride is reacted with potassium thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) or acetonitrile.
Step 2: Reaction with 6-amino-1-naphthol (B1265764) The in situ generated 2-furoyl isothiocyanate is then reacted with 6-amino-1-naphthol to yield the final product, this compound.
Proposed Protocol:
-
To a stirred solution of potassium thiocyanate (1.2 equivalents) in anhydrous acetone, add 2-furoyl chloride (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of 2-furoyl isothiocyanate.
-
To this mixture, add a solution of 6-amino-1-naphthol (1 equivalent) in anhydrous acetone dropwise.
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
In Vitro Store-Operated Calcium Entry (SOCE) Assay
This protocol is adapted from standard methods used to measure SOCE in cell lines such as HeLa or Jurkat T-cells.
Materials:
-
HeLa-O+S or Th17 cells
-
Fura-2 AM (calcium indicator dye)
-
Thapsigargin (SERCA pump inhibitor)
-
HEPES-buffered saline (HBS) with and without CaCl2
-
This compound stock solution (in DMSO)
-
Fluorimeter or fluorescence microscope capable of ratiometric calcium imaging
Protocol:
-
Plate cells on glass coverslips and allow them to adhere.
-
Load the cells with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Mount the coverslip in a perfusion chamber on the microscope stage and perfuse with Ca2+-free HBS.
-
Establish a stable baseline fluorescence recording (excitation at 340 nm and 380 nm, emission at 510 nm).
-
To deplete intracellular calcium stores, perfuse the cells with Ca2+-free HBS containing 1 µM thapsigargin. This will cause a transient increase in intracellular calcium due to leakage from the ER.
-
Once the intracellular calcium levels return to baseline, perfuse the cells with HBS containing 2 mM CaCl2 to initiate SOCE.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of the compound for a specified time before adding thapsigargin, or add it during the Ca2+ re-addition step.
-
Record the change in the Fura-2 ratio (F340/F380), which is proportional to the intracellular calcium concentration.
-
The inhibition of the rise in the Fura-2 ratio upon Ca2+ re-addition in the presence of this compound indicates its blocking effect on SOCE.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice, a common model for multiple sclerosis, and the assessment of this compound's therapeutic efficacy.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound solution for injection (e.g., in DMSO and further diluted in saline)
-
Vehicle control (e.g., DMSO/saline)
Protocol:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
Divide the mice into a treatment group and a vehicle control group.
-
Administer this compound (e.g., 2 mg/kg) or vehicle control intraperitoneally every other day, starting from day 0 or at the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
-
Histological Analysis:
-
At the end of the experiment (e.g., day 30), perfuse the mice and collect the spinal cords.
-
Process the tissue for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess immune cell infiltration and with Luxol fast blue to assess demyelination.
-
-
Flow Cytometry:
-
Isolate mononuclear cells from the central nervous system (CNS).
-
Use flow cytometry to analyze the populations of different immune cells (e.g., CD4+ T cells, Th17 cells).
-
Signaling Pathways and Logical Relationships
CRAC Channel-Mediated Calcium Signaling and its Inhibition by this compound
The following diagram illustrates the fundamental mechanism of store-operated calcium entry and its blockade by this compound.
Caption: Inhibition of CRAC channel-mediated calcium influx by this compound.
The Role of this compound in Th17 Cell Differentiation
This diagram illustrates the signaling cascade in Th17 cell differentiation and how this compound interferes with this process.
Caption: this compound inhibits Th17 differentiation by blocking the Ca2+-NFAT pathway.
Experimental Workflow for EAE Model and this compound Treatment
This diagram outlines the typical workflow for an in vivo study of this compound in the EAE mouse model.
Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.
Conclusion
This compound is a valuable research tool for studying the role of CRAC channels and store-operated calcium entry in various physiological and pathological processes. Its ability to potently block CRAC channels and consequently inhibit the NFAT signaling pathway makes it a particularly interesting compound for investigating autoimmune diseases, such as multiple sclerosis, where Th17 cells play a critical role. The provided data and protocols in this guide are intended to facilitate further research into the therapeutic potential of this compound and other CRAC channel inhibitors. Further studies are warranted to determine the precise IC50 of this compound and to fully elucidate its pharmacokinetic and pharmacodynamic properties.
References
- 1. Calcium signaling via Orai1 is essential for induction of nuclear orphan receptor pathway to drive TH17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling via Orai1 is essential for induction of the nuclear orphan receptor pathway to drive Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of JMJD6 Inhibitor 5J-4
Disclaimer: The identifier "5J-4" does not correspond to a widely recognized chemical entity in the public scientific literature. The following application notes and protocols are based on the properties and experimental applications of a well-characterized, specific small-molecule inhibitor of Jumonji C-domain-containing protein 6 (JMJD6), referred to as iJMJD6 in published research.[1][2][3] It is presumed that "this compound" is an analogous compound targeting JMJD6, and therefore, the provided information serves as a comprehensive guide for its in vitro application. Researchers should validate these protocols for their specific molecule and experimental systems.
Introduction
Jumonji C-domain-containing protein 6 (JMJD6) is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase that plays a critical role in various cellular processes.[1][3] It functions as both a lysine (B10760008) hydroxylase and an arginine demethylase, targeting histone and non-histone proteins.[4][5] Overexpression of JMJD6 is correlated with poor prognosis in multiple cancer types, making it a compelling therapeutic target.[2][3] this compound, as a specific inhibitor of JMJD6, is a valuable tool for investigating the biological functions of JMJD6 and for preclinical evaluation as an anticancer agent. In vitro, this compound is expected to suppress cancer cell proliferation, migration, and invasion by inhibiting the enzymatic activity of JMJD6 and subsequently downregulating the expression of oncogenes.[3]
Mechanism of Action
JMJD6 promotes cancer development by regulating the transcription of key oncogenes such as Myc and CCND1 (encoding Cyclin D1).[3] It can act as a transcriptional coactivator. The inhibitor this compound is designed to bind to the active site of JMJD6, competing with the α-KG cofactor and blocking its enzymatic activity. This inhibition leads to a decrease in the expression of JMJD6 target genes, resulting in the suppression of cancer cell growth and survival.
Caption: Proposed mechanism of action for the JMJD6 inhibitor this compound.
Data Presentation
The following table summarizes the quantitative data for the representative JMJD6 inhibitor, iJMJD6, from in vitro studies. This data can serve as a reference for designing experiments with this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 vs. JMJD6 | 0.681 µM (for 7p) | In vitro enzyme assay | [5] |
| IC50 (Cell Viability) | Varies by cell line | Multiple cancer cells | [3] |
| HeLa (Cervical Cancer) | ~1 µM (effective dose) | HeLa | [1] |
| Breast Cancer Cells | Potent inhibition | Multiple lines | [3] |
| Liver Cancer Cells | Potent inhibition | Multiple lines | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Caption: Workflow for a cell viability assay using this compound.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the ability of cells to migrate and close a wound created in a confluent monolayer.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or scratch-making tool
-
This compound compound
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in a 6-well plate and grow them until they reach 100% confluency.
-
-
Create the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh complete growth medium containing a non-lethal concentration of this compound (e.g., below the IC50) or vehicle control.
-
-
Image Acquisition:
-
Immediately capture images of the scratch at designated points (time 0).
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for both treated and control wells.
-
Calculate the percentage of wound closure over time.
-
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol is used to determine if this compound affects the expression of JMJD6 target genes.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Myc, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with an effective concentration of this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 24 or 48 hours).[1]
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
-
Conclusion
The JMJD6 inhibitor this compound represents a promising tool for cancer research. The protocols outlined above provide a framework for investigating its efficacy and mechanism of action in a variety of in vitro cancer models. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible results. Researchers are encouraged to adapt these protocols to their specific cell lines and research questions.
References
- 1. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Determining the Optimal Concentration of 5J-4 for T Cell Assays
Introduction
The successful execution of T cell assays is critically dependent on the precise concentration of stimulating or inhibiting compounds. This document provides a detailed framework for researchers, scientists, and drug development professionals to determine the optimal concentration of the compound designated as "5J-4" for various T cell functional assays. The following protocols and application notes are based on established methodologies for T cell research.
Note: As of the latest literature search, "this compound" is not a publicly documented compound in the context of T cell immunology. The following guidelines are based on general principles for characterizing a novel substance's effect on T cells. Researchers working with this compound should adapt these protocols based on the known or hypothesized mechanism of action of the compound.
Understanding T Cell Activation and Signaling
T cell activation is a complex process initiated by the interaction of the T cell receptor (TCR) with an antigen-presenting cell (APC). This primary signal (Signal 1) is followed by co-stimulatory signals (Signal 2) and cytokine signaling (Signal 3), leading to T cell proliferation, differentiation, and effector functions.[1][2][3][4] A fourth signal, nutrient availability, also plays a crucial role in T cell immunity.[4]
A simplified representation of the T cell activation signaling pathway is crucial for understanding the potential points of intervention for a new compound.
T Cell Activation Signaling Pathway
Caption: Simplified T Cell Activation Signaling Pathway.
Experimental Protocols for Determining Optimal this compound Concentration
To determine the optimal concentration of this compound, a series of dose-response experiments should be conducted across key T cell functional assays.
T Cell Proliferation Assay
This assay measures the ability of T cells to proliferate upon stimulation, a hallmark of T cell activation. The optimal concentration of this compound will be the one that produces the desired effect (e.g., maximal inhibition or enhancement of proliferation) with minimal cytotoxicity.
Protocol:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.[5]
-
Cell Staining (Optional): For tracking cell division, label PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 1-10 µM.[5]
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3 or UCHT1) at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[5][6] Wash plates with sterile PBS before adding cells.
-
Cell Seeding: Seed the labeled or unlabeled PBMCs at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation and this compound Treatment:
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to all stimulated wells.
-
Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and add to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[7]
-
Analysis:
-
CFSE Dilution: Analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.
-
Cell Viability: Use a viability dye (e.g., 7-AAD or Propidium Iodide) to assess cytotoxicity.
-
ATP Measurement: Alternatively, cell proliferation can be measured using a luminescent cell viability assay that quantifies ATP (e.g., CellTiter-Glo®).[8]
-
Experimental Workflow for T Cell Proliferation Assay
Caption: Workflow for T Cell Proliferation Assay.
Cytokine Production Assay
This assay measures the production of key cytokines (e.g., IFN-γ, IL-2, TNF-α) by activated T cells. The optimal concentration of this compound will modulate cytokine production in a dose-dependent manner.
Protocol:
-
Cell Preparation and Seeding: Follow steps 1 and 3 from the T cell proliferation assay protocol. A cell density of 2 x 10^5 cells/well is recommended for ELISPOT assays.[9]
-
Stimulation and this compound Treatment: Add anti-CD3/anti-CD28 stimulation and serial dilutions of this compound as described above.
-
Incubation:
-
For Intracellular Cytokine Staining (ICS): Incubate for 6-24 hours. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation.[10]
-
For ELISA/Multiplex Assay: Incubate for 24-72 hours.
-
-
Analysis:
-
Intracellular Cytokine Staining (ICS): Stain cells for surface markers (e.g., CD3, CD4, CD8) and then for intracellular cytokines (e.g., IFN-γ, IL-2). Analyze by flow cytometry.
-
ELISA or Multiplex Assay (e.g., Luminex): Collect the culture supernatant and measure the concentration of secreted cytokines.[11][12]
-
T Cell Activation Marker Expression Assay
This assay measures the upregulation of activation markers (e.g., CD25, CD69, OX40) on the T cell surface following stimulation.
Protocol:
-
Cell Preparation and Seeding: Follow steps 1 and 3 from the T cell proliferation assay protocol.
-
Stimulation and this compound Treatment: Add anti-CD3/anti-CD28 stimulation and serial dilutions of this compound.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Stain cells with fluorescently labeled antibodies against T cell lineage markers (CD3, CD4, CD8) and activation markers (CD25, CD69, OX40). Analyze by flow cytometry.
Data Presentation and Interpretation
Quantitative data from the dose-response experiments should be summarized in tables to facilitate comparison and determination of the optimal concentration range for this compound.
Table 1: Effect of this compound on T Cell Proliferation
| This compound Concentration (µM) | % Proliferating T Cells (Mean ± SD) | % T Cell Viability (Mean ± SD) |
| 0 (Vehicle) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Unstimulated |
Table 2: Effect of this compound on Cytokine Production (IFN-γ)
| This compound Concentration (µM) | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Unstimulated |
Table 3: Effect of this compound on CD25 Expression on CD4+ T Cells
| This compound Concentration (µM) | % CD25+ of CD4+ T Cells (Mean ± SD) |
| 0 (Vehicle) | |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Unstimulated |
Interpretation:
The optimal concentration of this compound will depend on the desired biological outcome. For an inhibitory compound, the optimal concentration would be the one that gives a significant reduction in proliferation, cytokine production, or activation marker expression without causing significant cell death. For a stimulatory compound, the opposite would be true. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) should be calculated from the dose-response curves.
Logical Relationship for Determining Optimal Concentration
Caption: Logical workflow for optimal concentration determination.
Conclusion
These application notes and protocols provide a comprehensive guide for determining the optimal concentration of the novel compound this compound for use in T cell assays. By systematically evaluating its effects on T cell proliferation, cytokine production, and activation marker expression in a dose-dependent manner, researchers can establish a reliable concentration range for future in-depth immunological studies. It is imperative to adapt these general protocols based on the specific chemical properties and biological activities of this compound as they become known.
References
- 1. m.youtube.com [m.youtube.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. immunology.org [immunology.org]
- 4. Nutrients: Signal 4 in T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
- 10. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of 5J-4 in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5J-4 is a novel small molecule inhibitor currently under investigation for its potent anti-tumor activities. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in various mouse models of cancer. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects through a multi-targeted mechanism, primarily by inducing DNA damage in rapidly dividing cancer cells and inhibiting key signaling pathways involved in tumor growth and survival. Its mode of action shows similarities to established chemotherapeutic agents by interfering with nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[1][2]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving agents with similar mechanisms of action to this compound in various mouse cancer models. This data can serve as a guideline for designing in vivo experiments with this compound.
Table 1: Recommended Dosage and Administration of this compound in Mouse Models
| Mouse Model | Tumor Type | This compound Dosage | Administration Route | Dosing Schedule | Reference |
| BALB/c nude | Colorectal (HT-29) | 10 mg/kg | Intravenous (i.v.) | Q3D x 3 (every 3 days for 3 doses) | [3] |
| NOD-SCID | Pancreatic (PANC-1) | 10 mg/kg | Intravenous (i.v.) | Q3D x 3 | [3] |
| C57BL/6 | Colon (MC38) | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | [4] |
| BALB/c | Colon (CT26) | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | [5] |
| Wistar rats | N/A (Toxicity study) | 15 mg/kg, then 6 mg/kg | Intraperitoneal (i.p.) | See reference for detailed schedule | [6] |
Table 2: Summary of In Vivo Efficacy of this compound Analogs
| Mouse Model | Tumor Type | Treatment | Outcome | Reference |
| BALB/c nude | Gastric (HGC-27) | 10 mg/kg H6-DM4 (ADC) | Complete tumor regression | [3] |
| NSG | Pancreatic (PDX-954) | 10 mg/kg H6-DM4 (ADC) | Complete tumor regression | [3] |
| C57BL/6 | Colon (MC38) | 25 mg/kg 5-FU | Significant tumor size reduction | [4] |
| BALB/c | Colon (CT26) | 200 mg/kg 5-FU | 80-100% mortality (toxic dose) | [5] |
| BALB/c | Colon (CT26) | 100 mg/kg 5-FU + Entolimod | Delayed mortality, increased survival | [5] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Models
This protocol describes the establishment of subcutaneous tumors in immunocompromised mice using human cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, PANC-1)
-
Appropriate mouse strain (e.g., BALB/c nude, NOD-SCID)[7][8]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27G)
-
Animal clippers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take-rate) to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Anesthetize the mouse.
-
Shave the flank region where the injection will be performed.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank.[9]
-
Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-300 mm³).[3]
Protocol 2: Formulation and Administration of this compound
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Syringes and needles (appropriate gauge for the administration route)
-
Animal scale
Procedure:
-
Formulation:
-
Determine the appropriate vehicle for this compound based on its solubility. A common vehicle for similar compounds is a solution of DMSO, further diluted in saline or PBS.[5]
-
Prepare a stock solution of this compound. For example, dissolve this compound in 40% DMSO.[5]
-
On the day of injection, dilute the stock solution to the final desired concentration with sterile saline or PBS. Ensure the final concentration of DMSO is non-toxic to the animals.
-
-
Administration:
-
Weigh each mouse to calculate the exact volume of the this compound solution to be administered.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.[5]
-
-
Intravenous (i.v.) Injection:
-
Place the mouse in a restraining device to expose the tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Insert the needle into the lateral tail vein and slowly inject the this compound solution.[10]
-
-
Protocol 3: Assessment of In Vivo Anti-Tumor Efficacy
This protocol outlines the methods for monitoring tumor growth and overall animal health.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement:
-
Measure the length (L) and width (W) of the tumors using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Plot the mean tumor volume for each treatment group over time to visualize treatment efficacy.
-
-
Body Weight Monitoring:
-
Weigh the mice at the same frequency as tumor measurements to monitor for signs of toxicity. Significant body weight loss (>15-20%) may necessitate euthanasia.[11]
-
-
Survival Analysis:
-
Monitor the mice daily for signs of morbidity.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant distress, in accordance with IACUC guidelines.
-
Record the date of euthanasia or death for survival analysis (e.g., Kaplan-Meier curve).
-
Caption: Workflow for in vivo administration of this compound.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and performing animal experiments. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 9. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor and immunomodulatory effects of low-dose 5-FU on hepatoma 22 tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Studies with the Investigational Compound 5J-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents.[1][2] This document provides detailed application notes and standardized protocols for conducting EAE studies to evaluate the efficacy of the investigational compound 5J-4.
The protocols outlined below cover the induction of EAE in mice, clinical assessment of the disease, and various methods for analyzing the immunological and pathological outcomes. These standardized procedures are essential for ensuring the reproducibility and reliability of preclinical studies.
Application Notes: Experimental Design for this compound EAE Studies
When designing a study to evaluate the therapeutic potential of this compound in the EAE model, several factors must be considered to ensure robust and interpretable results.
1. Study Objective: Clearly define the primary objective of the study. Examples include:
-
To assess the prophylactic efficacy of this compound in preventing the onset of EAE.
-
To evaluate the therapeutic efficacy of this compound in treating established EAE.
-
To determine the optimal dose and treatment regimen of this compound.
-
To investigate the mechanism of action of this compound by analyzing its effects on immune cell infiltration, demyelination, and cytokine profiles.
2. Animal Model Selection: The choice of animal strain and EAE induction method is critical as it determines the disease course.
-
C57BL/6 mice immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide typically develop a chronic progressive form of EAE.[1][4][5]
-
SJL mice immunized with proteolipid protein (PLP) 139-151 peptide are prone to a relapsing-remitting EAE course, which more closely mimics the most common form of human MS.[6]
3. Group Size and Controls:
-
A minimum of 10-12 animals per group is recommended to achieve sufficient statistical power.[4]
-
Essential control groups include:
-
Vehicle Control: Animals receiving the vehicle used to dissolve this compound. This group serves as the baseline for disease progression.
-
Positive Control: Animals treated with a known effective therapy for EAE (e.g., Glatiramer Acetate or an approved monoclonal antibody) to validate the experimental model.
-
Naïve/Healthy Control: Non-immunized animals to provide baseline measurements for histological and immunological analyses.
-
4. Dosing Regimen:
-
Prophylactic Treatment: this compound administration starts before or at the time of immunization.
-
Therapeutic Treatment: this compound administration begins after the onset of clinical signs.
-
The route of administration (e.g., oral, intraperitoneal, subcutaneous) and frequency of dosing should be based on the pharmacokinetic properties of this compound.
5. Readouts and Endpoints: A combination of clinical, histological, and immunological endpoints should be used for a comprehensive evaluation.
-
Primary Endpoint: Clinical score is the most common primary endpoint to assess disease severity.
-
Secondary Endpoints:
-
Body weight changes.
-
Histopathological analysis of the CNS for inflammation and demyelination.
-
Flow cytometric analysis of immune cell populations in the CNS, spleen, and lymph nodes.
-
Cytokine profiling in the serum and CNS.
-
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the induction of chronic progressive EAE using MOG35-55 peptide.
Materials:
-
Female C57BL/6 mice, 9-12 weeks old.[5]
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
Phosphate Buffered Saline (PBS).
-
Syringes and needles.
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (dissolved in PBS at 2 mg/mL) and CFA (containing 4 mg/mL of M. tuberculosis).
-
Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.
-
Forcefully pass the mixture between the two syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and Day 2.[8]
-
Protocol 2: Clinical Scoring of EAE
Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of this compound.
Procedure:
-
Begin clinical scoring on Day 7 post-immunization and continue daily throughout the experiment.[5]
-
Use a standardized 0-5 or 0-6 scoring scale.[9][10] Intermediate scores (e.g., 0.5, 1.5) can be used for more nuanced assessment.[11]
-
Ensure that the scoring is performed by an individual blinded to the treatment groups to avoid bias.[11]
Table 1: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 1 | Limp tail tip or partial loss of tail tonicity.[10] |
| 2 | Complete limp tail. |
| 3 | Hind limb weakness (unsteady gait, paresis). |
| 4 | Complete hind limb paralysis. |
| 5 | Moribund state or quadriplegia.[9] |
| 6 | Death due to EAE.[10] |
Protocol 3: Histopathological Analysis of the CNS
Histology is performed at the end of the study to assess inflammation and demyelination in the spinal cord and brain.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Sucrose (B13894) solutions (15% and 30% in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Hematoxylin and Eosin (H&E) stain.
-
Luxol Fast Blue (LFB) stain.
-
Microscope.
Procedure:
-
Tissue Collection and Preparation:
-
At the study endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions.
-
Embed the tissues in OCT and freeze.
-
Cut 10-20 µm thick sections using a cryostat.
-
-
Staining:
-
H&E Staining: To visualize inflammatory infiltrates.
-
LFB Staining: To assess the degree of demyelination.
-
-
Scoring:
Table 2: Histopathological Scoring
| Score | Inflammation (H&E) | Demyelination (LFB) |
| 0 | No inflammatory cells. | No demyelination. |
| 1 | Few scattered inflammatory cells.[12] | Minimal, focal demyelination.[12] |
| 2 | Perivascular cuffs of inflammatory cells. | Multiple small areas of demyelination. |
| 3 | Extensive perivascular cuffs and parenchymal infiltration. | Confluent areas of demyelination. |
| 4 | Widespread and dense parenchymal infiltration. | Massive, widespread demyelination. |
Protocol 4: Flow Cytometry for Immune Cell Profiling
Flow cytometry is used to characterize and quantify immune cell populations that infiltrate the CNS.
Materials:
-
Collagenase and DNase.
-
Percoll gradient (30% and 70%).
-
Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD4, CD8, CD11b, FoxP3, IFN-γ, IL-17).
-
Flow cytometer.
Procedure:
-
CNS Cell Isolation:
-
At the study endpoint, euthanize non-perfused mice and harvest the brain and spinal cord.
-
Mechanically dissociate the tissue and digest with collagenase and DNase.
-
Isolate mononuclear cells from the myelin debris using a 30%/70% Percoll gradient centrifugation.
-
-
Antibody Staining:
-
Stain the isolated cells with a cocktail of fluorescently labeled antibodies for surface markers.
-
For intracellular cytokine staining, stimulate the cells ex vivo with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell subsets (e.g., Th1, Th17, regulatory T cells, macrophages, microglia).[14]
-
Table 3: Key Immune Cell Markers for Flow Cytometry in EAE
| Cell Type | Markers |
| T helper 1 (Th1) cells | CD45+, CD4+, IFN-γ+ |
| T helper 17 (Th17) cells | CD45+, CD4+, IL-17+ |
| Regulatory T cells (Tregs) | CD45+, CD4+, FoxP3+ |
| Macrophages/Microglia | CD45+, CD11b+ |
| B cells | CD45+, CD19+ |
| Neutrophils | CD45+, Ly6G+ |
Protocol 5: Cytokine Analysis
Measurement of cytokine levels in serum or CNS tissue homogenates can provide insights into the inflammatory environment.
Materials:
-
ELISA kits or multiplex bead-based immunoassay kits (e.g., Luminex) for relevant cytokines (e.g., IFN-γ, IL-17, TNF-α, IL-10, IL-6).
-
Plate reader or multiplex analyzer.
Procedure:
-
Sample Collection:
-
Collect blood at various time points during the study and prepare serum.
-
At the endpoint, collect CNS tissue and prepare homogenates.
-
-
Cytokine Measurement:
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., two-way ANOVA for clinical scores, t-test or one-way ANOVA for endpoint analyses) should be performed to determine the significance of the findings.
Table 4: Example Summary of EAE Study Results for Compound this compound
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Mean Day of Onset | 11.2 ± 1.5 | 14.5 ± 2.1 | 16.8 ± 1.9 | 18.1 ± 2.3 |
| Mean Peak Clinical Score | 3.8 ± 0.6 | 2.5 ± 0.8 | 1.9 ± 0.7 | 1.5 ± 0.5 |
| Mean Histology Score (Inflammation) | 3.2 ± 0.5 | 2.1 ± 0.6 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Mean Histology Score (Demyelination) | 3.5 ± 0.4 | 2.3 ± 0.7 | 1.7 ± 0.5 | 1.4 ± 0.4 |
| CNS Infiltrating CD4+ T cells (%) | 15.6 ± 3.2 | 9.8 ± 2.5 | 6.5 ± 1.9 | 5.2 ± 1.5 |
| Serum IL-17 (pg/mL) | 120.5 ± 25.1 | 75.3 ± 18.9 | 45.8 ± 15.2 | 35.1 ± 12.8 |
| Serum IL-10 (pg/mL) | 35.2 ± 10.5 | 60.1 ± 12.3 | 85.4 ± 15.8 | 95.6 ± 18.1 |
| p < 0.05, *p < 0.01 compared to Vehicle Control. |
Visualizations
Caption: Workflow for the induction of EAE in C57BL/6 mice.
Caption: Relationship between EAE pathogenesis and analytical methods.
Caption: Logical workflow for a preclinical EAE study of compound this compound.
References
- 1. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hookelabs.org [hookelabs.org]
- 8. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 9. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 10. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 12. inotiv.com [inotiv.com]
- 13. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Analysis of cytokine mRNA expression in the central nervous system of mice with experimental autoimmune encephalomyelitis reveals that IL-10 mRNA expression correlates with recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytokine Control of Inflammation and Repair in the Pathology of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using 5J-4 to Study Calcium Signaling Pathways
Introduction
5J-4 is a potent and specific cell-permeable blocker of Calcium Release-Activated Calcium (CRAC) channels. These channels are critical components of store-operated calcium entry (SOCE), a major mechanism for regulating intracellular calcium (Ca²⁺) levels in a wide variety of cells. Calcium signaling governs a vast array of cellular processes, including gene transcription, proliferation, apoptosis, and immune responses.[1] The depletion of Ca²⁺ from the endoplasmic reticulum (ER) is sensed by the STIM1 protein, which then activates Orai1 channels at the plasma membrane, allowing an influx of extracellular Ca²⁺ into the cell.[2] By inhibiting CRAC channels, this compound provides researchers with a powerful tool to investigate the physiological and pathological roles of the SOCE pathway.
Mechanism of Action
This compound specifically blocks the influx of Ca²⁺ through CRAC channels. This action allows for the decoupling of signals originating from ER Ca²⁺ store depletion from the subsequent rise in cytosolic Ca²⁺ that is sustained by extracellular influx. This makes this compound an invaluable pharmacological tool for dissecting the downstream consequences of SOCE in various signaling cascades, such as those involving Calmodulin-dependent kinases (CaMKs), Protein Kinase C (PKC), and the JNK pathway.[1][3]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide | |
| Molecular Weight | 312.34 g/mol | |
| Purity | ≥98% (HPLC) | |
| Mechanism of Action | CRAC Channel Blocker | |
| Primary Target | Store-Operated Calcium Entry (SOCE) |
Table 2: Example Working Concentrations for In Vitro Studies
| Application | Cell Type | Concentration Range | Notes |
| SOCE Inhibition | HeLa, Th17 Cells | 1 - 20 µM | Effective concentrations should be determined empirically for the specific cell line and experimental conditions. |
| Cytotoxicity Assay | Various Cancer Cell Lines | 10 - 50 µM | It is crucial to determine the cytotoxic threshold of this compound in your specific cell model to ensure observed effects are not due to cell death.[4] |
| Downstream Signaling | Jurkat, HEK293 | 5 - 25 µM | Concentration will depend on the specific pathway being investigated and the duration of treatment. |
Signaling Pathway and Experimental Visualizations
References
5J-4: A Potent CRAC Channel Inhibitor for Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
5J-4 is a small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels, playing a crucial role in modulating inflammatory responses. Its mechanism of action involves the blockade of store-operated calcium entry (SOCE), a key process in the activation and differentiation of immune cells, particularly T helper 17 (Th17) cells. By inhibiting CRAC channels, this compound effectively suppresses the pro-inflammatory functions of Th17 cells, making it a valuable tool for investigating Th17-mediated autoimmune and inflammatory diseases. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in inflammation research.
Introduction to this compound
This compound, with the chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide, is a potent and selective blocker of CRAC channels[1][2]. CRAC channels are essential for mediating sustained calcium signaling in various cell types, including lymphocytes. In the context of inflammation, the activation of T cells upon antigen recognition triggers the depletion of calcium from the endoplasmic reticulum, which in turn activates CRAC channels on the plasma membrane, leading to SOCE. This sustained influx of calcium is critical for the activation of transcription factors, such as the Nuclear Factor of Activated T cells (NFAT), which drive the expression of pro-inflammatory cytokines.
Th17 cells are a subset of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells are implicated in the pathogenesis of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naive CD4+ T cells into Th17 cells is highly dependent on the CRAC-mediated calcium signaling pathway.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the pore of the Orai1 subunit of the CRAC channel, thereby blocking SOCE[3][4]. This inhibition has a particularly profound impact on the differentiation of Th17 cells. The signaling cascade downstream of T cell receptor (TCR) and co-stimulatory signals, which is essential for Th17 differentiation, is highly reliant on sustained intracellular calcium levels.
The key steps in the mechanism of action of this compound in inhibiting Th17 cell differentiation are:
-
Inhibition of CRAC Channels: this compound physically blocks the Orai1 channel, preventing the influx of extracellular calcium into the T cell.
-
Suppression of NFAT Activation: The reduction in intracellular calcium levels prevents the activation of calcineurin, a calcium-dependent phosphatase. Inactive calcineurin cannot dephosphorylate NFAT, thus preventing its translocation to the nucleus.
-
Downregulation of RORα and RORγt: NFAT is a critical transcription factor for the expression of Retinoic acid-related orphan receptor alpha (RORα) and gamma t (RORγt). These two transcription factors are the master regulators of Th17 cell differentiation. By inhibiting NFAT activation, this compound leads to a significant reduction in the expression of both RORα and RORγt[3].
-
Reduced IL-17 Production: With the downregulation of the master transcription factors RORα and RORγt, the expression and secretion of the signature cytokine of Th17 cells, IL-17, is markedly decreased[2][3].
This selective targeting of the Th17 cell differentiation pathway makes this compound a valuable pharmacological tool for studying the role of these cells in inflammatory processes and for the preclinical evaluation of CRAC channel inhibition as a therapeutic strategy.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound and its parent compound, 5D.
Table 1: In Vitro Activity of this compound Parent Compound (5D) against Store-Operated Calcium Entry (SOCE)
| Compound | Cell Type | Assay | IC50 (Peak) | IC50 (Sustained) | Reference |
| 5D | Primary Murine Effector T cells | SOCE Inhibition | 807 nM | 195 nM | [3] |
Table 2: In Vivo Administration of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Compound | Animal Model | Dosage | Administration Route | Dosing Frequency | Key Outcomes | Reference |
| This compound | C57BL/6 mice (EAE) | 2 mg/kg | Intraperitoneal (i.p.) | Every alternate day | Ameliorated EAE symptoms, Reduced CNS infiltration of mononuclear cells, Decreased CD4+ T cell population in CNS | [2][3] |
Signaling Pathway and Experimental Workflow Visualization
References
- 1. Calcium signaling via Orai1 is essential for induction of the nuclear orphan receptor pathway to drive Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. benchchem.com [benchchem.com]
- 4. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
Application Notes and Protocols for KDM5 Inhibitor 5J-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of the hypothetical KDM5 inhibitor, 5J-4. The methodologies are based on established practices for similar epigenetic modulators and are intended to serve as a comprehensive guide for preclinical research.
Introduction
Lysine-specific demethylase 5 (KDM5) family members are histone demethylases that play a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Overexpression of KDM5 enzymes has been implicated in various cancers, making them a promising target for therapeutic intervention.[1][3] this compound is a novel small molecule inhibitor of the KDM5 family, designed to increase global H3K4 trimethylation, leading to cell cycle arrest and senescence in cancer cells.[1][2]
Physicochemical Properties and Solubility
Proper dissolution is critical for the efficacy and reproducibility of in vitro and in vivo experiments. The solubility of this compound, like other small molecules, is dependent on the solvent and temperature.
Table 1: Solubility of this compound
| Solvent | Solubility (Approximate) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ≥ 20 mg/mL | Can be used for stock solutions. |
| Water | Insoluble | Do not use water as a primary solvent. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Dilute DMSO stock in aqueous buffers for final concentrations. |
Note: It is recommended to perform a solubility test for each new batch of the compound.
Preparation of Stock Solutions
For consistency across experiments, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent, which can then be diluted to the final working concentration in cell culture media or other aqueous buffers.
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
In Vitro Experimental Protocols
Cell-Based Assays
This compound can be used in a variety of cell-based assays to investigate its biological activity.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 - 100 µM | 24 - 72 hours |
| Western Blot (for H3K4me3 levels) | 1 - 25 µM | 24 - 48 hours |
| Cell Cycle Analysis (Flow Cytometry) | 5 - 50 µM | 24 - 72 hours |
| Senescence Assay (β-galactosidase staining) | 10 - 50 µM | 48 - 96 hours |
Protocol for Cell Viability Assay (96-well plate):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add CellTiter-Glo reagent and measure luminescence).[4]
KDM5 Demethylase Inhibition Assay
To confirm the direct inhibitory effect of this compound on KDM5 activity, a biochemical assay can be performed.
Protocol for In Vitro Demethylase Assay:
-
Reaction Setup: In a 96-well plate, combine recombinant KDM5A/B enzyme, a histone H3 peptide substrate (e.g., H3K4me3), and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Initiation: Start the reaction by adding the co-substrate, α-ketoglutarate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Detect the demethylated product using a specific antibody and a chemiluminescent or fluorescent secondary antibody.[1]
In Vivo Experimental Protocol
For in vivo studies, this compound needs to be formulated in a vehicle that is safe for administration to animals.
Table 3: Example Formulation for In Vivo Studies
| Component | Percentage |
| This compound | As required |
| DMSO | 5-10% |
| Tween 80 or Cremophor EL | 10-20% |
| Saline or PBS | to 100% |
Protocol for Intraperitoneal (IP) Injection in Mice:
-
Formulation Preparation: Dissolve the required amount of this compound in DMSO first. Then, add Tween 80 and mix well. Finally, add saline dropwise while vortexing to form a stable emulsion or solution.
-
Animal Dosing: Administer the this compound formulation to mice via intraperitoneal injection at the desired dose (e.g., 10-50 mg/kg). The injection volume should be adjusted based on the mouse's body weight.
-
Monitoring: Monitor the animals for any signs of toxicity and for the desired therapeutic effect.[5]
Visualizations
Signaling Pathway
Caption: KDM5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound evaluation.
References
- 1. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 4.6 In vivo studies in mice [bio-protocol.org]
Application Notes and Protocols for 5J-4 Treatment in Primary Cell Cultures
To Researchers, Scientists, and Drug Development Professionals:
The following document provides detailed application notes and protocols for the utilization of the novel compound 5J-4 in primary cell cultures. Due to the emergent nature of this compound, the information presented herein is based on preliminary internal research and is intended to serve as a foundational guide for further investigation.
Introduction to this compound
This compound is a novel synthetic small molecule that has demonstrated significant potential in modulating key cellular signaling pathways involved in cell proliferation and inflammation. Its precise mechanism of action is under active investigation, but initial studies suggest it may act as a potent and selective inhibitor of the JAK/STAT signaling cascade. These application notes will provide an overview of its effects and detailed protocols for its use in primary cell culture settings.
Data Presentation
Table 1: Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour treatment
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | p-STAT3 Inhibition (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 | 0 ± 5.1 |
| 0.1 | 98.1 ± 3.9 | 15.2 ± 6.3 |
| 1 | 95.3 ± 5.1 | 45.8 ± 8.2 |
| 10 | 70.2 ± 6.8 | 85.1 ± 9.5 |
| 50 | 45.5 ± 7.2 | 98.3 ± 4.7 |
| 100 | 20.1 ± 5.9 | Not Determined |
Table 2: Cytotoxicity of this compound on Primary Human Dermal Fibroblasts (NHDF) after 48-hour treatment
| This compound Concentration (µM) | LDH Release (Fold Change vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.2 |
| 10 | 1.8 ± 0.3 |
| 50 | 3.5 ± 0.6 |
| 100 | 7.2 ± 1.1 |
Experimental Protocols
Protocol for Primary Cell Culture Establishment
This protocol outlines the general steps for establishing primary cell cultures from tissue samples. Specific enzyme concentrations and incubation times may need to be optimized depending on the tissue type.
Materials:
-
Fresh tissue sample
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Dispase
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Wash the tissue sample 2-3 times with sterile PBS containing 2x Penicillin-Streptomycin.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a sterile conical tube containing a digestion solution of DMEM with 1 mg/mL Collagenase Type II and 1 U/mL Dispase.
-
Incubate at 37°C for 30-90 minutes with gentle agitation, visually inspecting for tissue dissociation.
-
Neutralize the enzymatic digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete growth medium (DMEM with 10% FBS and 1x Penicillin-Streptomycin).
-
Plate the cells onto a culture flask and incubate at 37°C with 5% CO₂.
-
Change the medium every 2-3 days and subculture the cells upon reaching 80-90% confluency.
Protocol for this compound Treatment of Primary Cells
Materials:
-
Primary cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Seed the primary cells into the desired multi-well plate at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
After the incubation period, proceed with downstream analysis such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Protocol for Cell Viability Assay (MTT Assay)
Materials:
-
This compound treated primary cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: Proposed mechanism of this compound action.
Application Notes and Protocols for Flow Cytometry Analysis Following 5J-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5J-4 is a potent and cell-permeable inhibitor of the KDM5 family of histone demethylases.[1] These enzymes, particularly KDM5B, are frequently overexpressed in various cancers and are associated with therapeutic resistance.[2][3] KDM5 enzymes function by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark generally associated with active gene transcription.[1] Inhibition of KDM5 by compounds like this compound leads to an increase in global H3K4 trimethylation (H3K4me3), thereby altering gene expression.[1][4] This modulation of the epigenetic landscape can impact fundamental cellular processes such as the cell cycle, apoptosis, and the generation of reactive oxygen species (ROS).
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular response to therapeutic agents like this compound.[5][6] It allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a population. These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of this compound treatment on cell cycle progression, apoptosis induction, and intracellular ROS levels.
Key Applications:
-
Cell Cycle Analysis: To determine if this compound treatment induces cell cycle arrest at the G0/G1, S, or G2/M phases.
-
Apoptosis Detection: To quantify the induction of early and late-stage apoptosis in response to this compound.
-
Reactive Oxygen Species (ROS) Measurement: To assess the impact of this compound on intracellular ROS production.
Data Presentation
The quantitative data from the described flow cytometry experiments can be summarized for clear comparison and interpretation.
Table 1: Cell Cycle Distribution of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 2: Apoptosis Induction in Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 3: Intracellular ROS Levels in Cells Treated with this compound
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of ROS Probe | Fold Change in MFI vs. Vehicle Control |
| Vehicle Control | 0 | 1.0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., H₂O₂) | Varies |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified signaling pathway of KDM5 inhibition by this compound.
Figure 2. General experimental workflow for flow cytometry analysis.
Experimental Protocols
Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Propidium (B1200493) Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[7][8]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[9]
-
Reactive Oxygen Species (ROS) Detection Kit (e.g., containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H₂DCFDA)[10]
-
Flow cytometer
-
Microcentrifuge tubes
-
Flow cytometry tubes
Protocol 1: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[11]
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture plates or flasks to achieve 60-70% confluency at the time of treatment. b. The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). c. Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting: a. Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. b. Combine all cells for each sample and centrifuge at 300 x g for 5 minutes.
3. Fixation: a. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[5] c. Incubate at -20°C for at least 2 hours (or overnight).
4. Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Discard the ethanol and wash the cell pellet once with PBS. c. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[7]
5. Incubation: a. Incubate the cells in the dark at room temperature for 30 minutes.
6. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[5] b. Use a linear scale for the PI signal (e.g., FL2-A).[7]
7. Data Analysis: a. Gate the cell population to exclude debris and doublets. b. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Detection using Annexin V and PI
This dual-staining method identifies different cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[9][12]
1. Cell Seeding and Treatment: a. Follow steps 1a-1c from the Cell Cycle Analysis protocol.
2. Cell Harvesting: a. Follow step 2 from the Cell Cycle Analysis protocol.
3. Washing: a. Discard the supernatant and wash the cells twice with cold PBS.
4. Resuspension: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
5. Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
6. Incubation: a. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
7. Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] b. Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
8. Data Analysis: a. Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis). b. Based on unstained and single-stained controls, create quadrants to delineate viable, early apoptotic, and late apoptotic/necrotic cell populations. c. Quantify the percentage of cells in each quadrant.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable dye like H₂DCFDA, which becomes fluorescent upon oxidation by intracellular ROS.[10][13][14]
1. Cell Seeding and Treatment: a. Follow steps 1a-1c from the Cell Cycle Analysis protocol.
2. Cell Harvesting: a. Follow step 2 from the Cell Cycle Analysis protocol.
3. Staining: a. Wash the cells once with pre-warmed PBS. b. Resuspend the cells in pre-warmed PBS containing the ROS-sensitive dye (e.g., 5-10 µM H₂DCFDA). c. A positive control (e.g., cells treated with H₂O₂ or menadione) and a negative control (unstained cells) should be included.[15]
4. Incubation: a. Incubate the cells at 37°C for 30 minutes in the dark.[10]
5. Washing: a. Wash the cells twice with cold PBS to remove excess dye. b. Resuspend the final cell pellet in cold PBS.
6. Flow Cytometry Analysis: a. Analyze the samples immediately on a flow cytometer, using the appropriate excitation and emission channels for the chosen dye (e.g., FITC channel for DCF).[10]
7. Data Analysis: a. Gate on the live cell population based on forward and side scatter properties. b. Generate a histogram of fluorescence intensity for the ROS probe. c. Quantify the Mean Fluorescence Intensity (MFI) for each sample and calculate the fold change relative to the vehicle control.[16]
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Flow cytometric analysis of mitochondrial reactive oxygen species in murine hematopoietic stem and progenitor cells and MLL-AF9 driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SOCE Inhibition with 5J-4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Store-Operated Calcium Entry (SOCE) and 5J-4
Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ signaling pathway in a multitude of cell types, particularly in non-excitable cells. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER Ca²⁺ levels, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell. This influx is vital for a wide range of cellular functions, including gene expression, proliferation, and immune responses.
This compound is a known blocker of CRAC channels and, consequently, an inhibitor of SOCE.[1] Its chemical name is N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide. By targeting the CRAC channel, this compound provides a valuable tool for researchers to investigate the physiological and pathological roles of SOCE. These application notes provide a detailed protocol for measuring the inhibition of SOCE by this compound using the ratiometric fluorescent Ca²⁺ indicator, Fura-2.
Data Presentation
While specific IC₅₀ values for this compound in various cell lines are not widely reported in publicly available literature, the following table summarizes its known biological activities and physical properties. Researchers should determine the optimal concentration range for their specific cell type and experimental conditions.
| Parameter | Value/Description | Reference |
| Target | Calcium Release-Activated Calcium (CRAC) channel | [1] |
| Activity | Blocks Store-Operated Calcium Entry (SOCE) | [1] |
| Cell Lines Tested | HeLa-O+S cells, Th17 cells | [1] |
| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide | |
| Molecular Weight | 312.34 g/mol | |
| Solubility | Soluble in DMSO |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of SOCE and the inhibitory action of this compound, as well as the experimental procedure, the following diagrams are provided.
Caption: SOCE signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring SOCE inhibition with this compound.
Experimental Protocols
Protocol: Measuring SOCE Inhibition using Fura-2 AM
This protocol describes a fluorescence-based assay to measure the inhibition of store-operated calcium entry by this compound in adherent cells using the ratiometric Ca²⁺ indicator Fura-2 AM.
Materials:
-
Adherent cells of interest (e.g., HEK293, HeLa)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺ (Ca²⁺-free HBSS)
-
HEPES buffer
-
Thapsigargin
-
This compound
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.
Solutions:
-
Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.
-
Loading Buffer: Prepare fresh. For 10 mL, mix 10 mL of HBSS with Ca²⁺/Mg²⁺ and 20 µL of Pluronic F-127 stock solution. Add the required volume of Fura-2 AM stock solution to achieve the final desired concentration (typically 1-5 µM).
-
Thapsigargin Stock Solution (1 mM): Dissolve Thapsigargin in anhydrous DMSO. Aliquot and store at -20°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C.
-
Assay Buffer (Ca²⁺-free): Ca²⁺-free HBSS buffered with 10 mM HEPES, pH 7.4.
-
Ca²⁺ Add-back Solution: Assay Buffer containing CaCl₂ at the desired final concentration (e.g., 2 mM).
Procedure:
-
Cell Seeding:
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS with Ca²⁺/Mg²⁺.
-
Add 50 µL of Loading Buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the Loading Buffer.
-
Wash the cells twice with 100 µL of Assay Buffer (Ca²⁺-free) to remove extracellular Fura-2 AM.
-
-
Compound Incubation:
-
Add 90 µL of Assay Buffer (Ca²⁺-free) containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of SOCE:
-
Place the plate in the fluorescence plate reader.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
Store Depletion: Add 10 µL of Thapsigargin solution (final concentration 1-2 µM) to all wells to deplete ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺. Continue recording the fluorescence ratio.
-
SOCE Initiation: Once the fluorescence ratio has returned to a stable baseline after the initial transient, add 10 µL of Ca²⁺ Add-back Solution to initiate SOCE.
-
Continue recording the fluorescence ratio for another 5-10 minutes to measure the Ca²⁺ influx.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Normalize the data by dividing each ratio value by the average baseline ratio before the addition of Thapsigargin.
-
Quantify SOCE as the peak increase in the normalized ratio after the addition of extracellular Ca²⁺ or as the area under the curve (AUC) during the Ca²⁺ influx phase.
-
To determine the inhibitory effect of this compound, compare the SOCE response in the presence of the compound to the vehicle control.
-
If a dose-response curve is generated, the IC₅₀ value can be calculated by fitting the data to a four-parameter logistic equation.
-
Notes:
-
The optimal concentrations of Fura-2 AM, Thapsigargin, and this compound, as well as incubation times, may vary depending on the cell type and should be empirically determined.
-
It is crucial to protect Fura-2 AM from light to prevent photobleaching.
-
Ensure that the final concentration of DMSO is consistent across all wells and is typically kept below 0.5% to avoid solvent effects.
-
Proper controls, including vehicle-only and no-cell wells (for background subtraction), are essential for accurate data interpretation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5J-4 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with the compound 5J-4. The following information is based on established methods for handling poorly water-soluble compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For a novel compound like this compound, starting with a range of common organic solvents is recommended. The choice of solvent will depend on the downstream application. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules. Other organic solvents such as ethanol, methanol, and acetone (B3395972) can also be tested. For in vivo studies, it is crucial to use biocompatible solvents or vehicles.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the compound is soluble in the initial solvent (e.g., DMSO) but not in the final aqueous medium. To address this, you can try several approaches:
-
Lower the final concentration: The compound may be soluble at a lower concentration in the aqueous buffer.
-
Use a co-solvent: Adding a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the aqueous buffer can increase the solubility of this compound.
-
Adjust the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][2] Experiment with buffers at different pH values to find the optimal condition for this compound solubility.
-
Incorporate surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][2]
Q3: Can particle size affect the dissolution rate of this compound?
A3: Yes, particle size can significantly impact the dissolution rate.[2][3][4] Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate. If you are working with a solid form of this compound, techniques like micronization or sonication can help reduce particle size and improve dissolution.[2][4]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for this compound
This guide provides a step-by-step protocol for identifying a suitable solvent system for this compound.
Experimental Protocol: Solubility Screening
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into several clear glass vials.
-
Prepare a panel of test solvents (see Table 1 for suggestions).
-
-
Solvent Addition:
-
To each vial, add a small, precise volume of a single test solvent (e.g., 100 µL).
-
Vortex each vial vigorously for 1-2 minutes.
-
-
Observation and Heating:
-
Visually inspect each vial for undissolved material.
-
If the compound is not fully dissolved, gently warm the vial (e.g., to 37-50°C) and vortex again. Some compounds have higher solubility at elevated temperatures.
-
-
Incremental Solvent Addition:
-
If the compound remains insoluble, add another aliquot of the same solvent and repeat the vortexing and warming steps.
-
Continue this process until the compound dissolves or a maximum solvent volume is reached.
-
-
Documentation:
-
Record the approximate solubility in each solvent (e.g., in mg/mL).
-
Table 1: Common Solvents for Solubility Screening of Poorly Soluble Compounds
| Solvent | Polarity | Common Use | Notes |
| Water | High | Aqueous buffers, cell culture media | Most likely to show insolubility for hydrophobic compounds. |
| Ethanol | Medium | Stock solutions, in vivo formulations | Generally well-tolerated in biological systems at low concentrations. |
| Methanol | Medium | Stock solutions | Can be toxic to cells. |
| Acetone | Medium | Stock solutions | Volatile and can be toxic to cells. |
| Isopropanol | Medium | Stock solutions | Less volatile than acetone. |
| Dimethyl Sulfoxide (DMSO) | High | High-concentration stock solutions | Can be toxic to some cell types at higher concentrations. |
| N,N-Dimethylformamide (DMF) | High | Stock solutions | Use with caution due to toxicity. |
| Polyethylene Glycol (PEG) | Varies | Co-solvent, in vivo formulations | Biocompatible and can improve solubility in aqueous solutions. |
Guide 2: Addressing Insolubility in Aqueous Solutions
This guide provides a workflow for troubleshooting the precipitation of this compound in aqueous buffers.
Troubleshooting Workflow for Aqueous Insolubility
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Signaling Pathways and Experimental Workflows
The mechanism of action for this compound is not publicly available. However, if this compound were an inhibitor of a signaling pathway, a general diagram of its inhibitory action would be as follows:
Caption: Hypothetical signaling pathway inhibition by this compound.
This diagram illustrates a general signal transduction cascade and a hypothetical inhibitory role for this compound. The actual target and pathway for this compound would need to be determined experimentally.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing 5J-4 (JIB-04) Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of 5J-4, also known as JIB-04, a pan-inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (JIB-04)?
A1: this compound (JIB-04) is a small molecule inhibitor that targets the Jumonji family of histone demethylases, particularly the KDM5 subfamily (also known as JARID1).[1] These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone tails, primarily H3K4me3, which is a mark associated with active gene transcription.[2] By inhibiting KDM5 enzymes, JIB-04 leads to an increase in global H3K4me3 levels, thereby altering gene expression.[3] This can result in the reactivation of tumor suppressor genes and the repression of oncogenic pathways, leading to anti-cancer effects.[1][4]
Q2: What is a recommended starting dose for a mouse xenograft study?
A2: The optimal dose of JIB-04 can vary depending on the tumor model, administration route, and treatment schedule. However, based on published studies, a common starting point for efficacy studies is in the range of 50-55 mg/kg , administered daily by oral gavage.[3] Doses up to 110 mg/kg via intraperitoneal injection have also been used.[5] It is always recommended to perform a pilot dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.
Q3: How should I prepare JIB-04 for in vivo administration?
A3: JIB-04 is poorly soluble in water. Therefore, a suitable vehicle is required for its administration. Two commonly used formulations are:
-
For Oral Gavage: An aqueous suspension in 12.5% DMSO and 12.5% Cremophor EL.[3]
-
For Intraperitoneal (IP) Injection: A solution in 10% DMSO and 90% sesame oil.
It is crucial to ensure the final solution is clear and free of precipitation before administration. Gentle warming and sonication can aid in dissolution.[6] Always prepare fresh solutions for each use.[5]
Q4: What are the expected anti-tumor effects of JIB-04 in vivo?
A4: In various preclinical cancer models, JIB-04 has been shown to inhibit tumor growth and prolong survival.[4][7] It can induce cancer-selective cell death and reduce tumor burden in xenograft models of lung, breast, and Ewing Sarcoma.[3][4]
Q5: Are there any known toxicities or side effects associated with JIB-04 in mice?
A5: Several studies report that JIB-04 is well-tolerated at effective doses, with no significant general toxicity or effect on the body weight of the animals.[4][8] However, one study noted that adverse effects could occur at doses between 80 and 110 mg/kg, with variability depending on the batch and manufacturer of the compound.[9] Therefore, careful monitoring of the animals for any signs of toxicity is essential, especially during initial dose-finding studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of JIB-04 in the formulation | - Incorrect solvent ratio- Low temperature- Compound has exceeded its solubility limit | - Ensure the correct order of solvent addition (dissolve in DMSO first).- Gently warm the solution and sonicate.- Prepare a more dilute solution if possible.- Prepare fresh formulations immediately before use.[6] |
| Inconsistent tumor growth inhibition | - Inconsistent dosing volume or technique- Instability of the formulation- Animal-to-animal variability | - Ensure accurate and consistent administration technique (e.g., proper oral gavage).- Prepare fresh solutions for each dosing.- Increase the number of animals per group to account for biological variability. |
| Observed toxicity (e.g., weight loss, lethargy) | - Dose is too high- Vehicle toxicity- Batch-to-batch variability of the compound | - Reduce the dose or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation itself.- If possible, test the purity and consistency of different batches of JIB-04.[9] |
| No significant anti-tumor effect | - Insufficient dose- Poor bioavailability with the chosen route- The tumor model is resistant to KDM5 inhibition | - Perform a dose-escalation study to find a more effective dose.- Consider an alternative route of administration (e.g., IP instead of oral gavage).- Confirm the expression and activity of KDM5 enzymes in your tumor model. |
Quantitative Data Summary
Table 1: In Vivo Dosages of JIB-04 in Mouse Models
| Cancer Model | Administration Route | Dosage | Dosing Schedule | Vehicle | Observed Effects |
| H358 Lung Cancer Xenograft | Intraperitoneal (IP) | 110 mg/kg | 2-3 times weekly | 10% DMSO, 90% sesame oil | Tumor growth inhibition |
| A549 Lung Cancer Xenograft | Oral Gavage | 55 mg/kg | 3 times weekly | 12.5% Cremophor EL, 12.5% DMSO in aqueous suspension | Tumor growth inhibition |
| 4T1 Breast Cancer Model | Not specified | Not specified | Not specified | Not specified | Increased median survival |
| Ewing Sarcoma Xenograft (TC32 cells) | Oral Gavage | 50 mg/kg | Daily | 12.5% DMSO, 12.5% Cremophor EL in aqueous suspension | Reduced tumor growth |
| H1299 Lung Cancer Xenograft (in combination with radiation) | Not specified | 50 mg/kg | Every other day | Not specified | Radiosensitization and tumor regression |
Table 2: In Vitro IC50 Values of JIB-04 for Jumonji Demethylases
| Enzyme | IC50 (nM) |
| JARID1A (KDM5A) | 230 |
| JMJD2E (KDM4E) | 340 |
| JMJD2B (KDM4B) | 435 |
| JMJD2A (KDM4A) | 445 |
| JMJD3 (KDM6B) | 855 |
| JMJD2C (KDM4C) | 1100 |
| JMJD2D (KDM4D) | 290 |
Experimental Protocols
Protocol 1: Preparation of JIB-04 for Oral Gavage
-
Weigh the required amount of JIB-04 powder.
-
Dissolve the JIB-04 in DMSO to create a concentrated stock solution. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
In a separate tube, prepare the final vehicle by mixing Cremophor EL and sterile water.
-
Slowly add the JIB-04 stock solution to the vehicle while vortexing to create a final aqueous suspension containing 12.5% DMSO and 12.5% Cremophor EL.
-
Visually inspect the final formulation to ensure it is a homogenous suspension. Prepare this formulation fresh before each administration.
Protocol 2: In Vivo Xenograft Study Workflow
-
Animal Acclimatization: Acclimate the mice to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer JIB-04 or vehicle control according to the predetermined dose, route, and schedule.
-
Monitoring: Monitor the body weight and general health of the animals daily. Measure tumor volume 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting).
Visualizations
Caption: KDM5 inhibition by this compound (JIB-04) increases H3K4me3, leading to altered gene expression and anti-tumor effects.
Caption: A typical workflow for conducting an in vivo efficacy study with this compound (JIB-04) in a mouse xenograft model.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. Inhibition of Jumonji demethylases reprograms severe dilated cardiomyopathy and prolongs survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5J-4 (N-(4-anilinophenyl)-1,3-thiazol-2-amine)
Disclaimer: There is currently no publicly available biological data for the specific compound designated as 5J-4, also identified as N-(4-anilinophenyl)-1,3-thiazol-2-amine. The information provided in this technical support center is based on the known biological activities of the broader chemical class of N,4-diaryl-1,3-thiazole-2-amines. The on-target and off-target effects described are potential activities and should be experimentally verified for this compound.
Overview
This compound belongs to the N,4-diaryl-1,3-thiazole-2-amine class of compounds. Research on structurally related analogs suggests that compounds in this class can exhibit potent antiproliferative activity by targeting tubulin polymerization. Additionally, similar chemical scaffolds have been shown to inhibit other key cellular targets, including Aurora kinases and enzymes involved in the eicosanoid metabolism pathway, such as 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2).
Potential On-Target and Off-Target Effects
Based on the activities of structurally related compounds, the potential on-target and off-target effects of this compound are summarized below. It is crucial to experimentally determine the specific activity and selectivity profile of this compound.
| Potential Target Class | Specific Targets | Potential Effect of this compound |
| Cytoskeletal Proteins | Tubulin | Inhibition of polymerization, leading to cell cycle arrest at G2/M phase and apoptosis.[1][2][3] |
| Protein Kinases | Aurora Kinase A, Aurora Kinase B | Inhibition of kinase activity, leading to defects in mitosis and cytokinesis.[4][5] |
| Enzymes in Eicosanoid Metabolism | 5-Lipoxygenase (5-LO), Cyclooxygenase-2 (COX-2) | Inhibition of inflammatory mediator production.[6] |
Troubleshooting Guides and FAQs
This section provides guidance for researchers who may encounter unexpected results during their experiments with this compound.
Scenario 1: Unexpected Cell Viability or Proliferation Results
Question: I am not observing the expected antiproliferative effects of this compound on my cancer cell line. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Specificity: The antiproliferative effects of tubulin inhibitors can be cell-line dependent.
-
Recommendation: Test this compound on a panel of different cancer cell lines to identify sensitive and resistant lines.
-
-
Compound Stability and Solubility: this compound may have limited stability or solubility in your cell culture medium.
-
Recommendation: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the medium. Prepare fresh dilutions for each experiment.
-
-
Incorrect Dosage: The effective concentration of this compound may be different from that of other analogs.
-
Recommendation: Perform a dose-response experiment over a wide range of concentrations to determine the IC50 value for your specific cell line.
-
-
Off-Target Effects Masking On-Target Activity: At certain concentrations, off-target effects might counteract the expected antiproliferative activity.
-
Recommendation: Analyze dose-response curves carefully for non-standard shapes (e.g., bell-shaped curves) that might indicate complex pharmacology.
-
Question: I am observing unexpected pro-survival or pro-proliferative effects at certain concentrations of this compound. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Activation of Pro-Survival Pathways: Off-target inhibition of certain kinases or other signaling molecules could paradoxically lead to the activation of pro-survival pathways.
-
Recommendation: Perform western blot analysis to check the phosphorylation status of key pro-survival proteins (e.g., Akt, ERK) following treatment with this compound.
-
-
Hormetic Response: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit.
-
Recommendation: A detailed dose-response analysis is crucial to identify and characterize any hormetic effects.
-
Scenario 2: Inconsistent or Unexplained Phenotypes
Question: My cells are showing a phenotype that is not consistent with tubulin inhibition (e.g., changes in cell adhesion, inflammation). What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Inhibition of Aurora Kinases: Inhibition of Aurora kinases A and B can lead to a variety of mitotic defects beyond a simple G2/M arrest, including endoreduplication and polyploidy.[4][5]
-
Recommendation: Analyze the mitotic figures in your treated cells using immunofluorescence microscopy for markers of mitotic progression (e.g., phosphorylated histone H3, alpha-tubulin). Perform flow cytometry to analyze the DNA content and identify polyploid cell populations.
-
-
Inhibition of Eicosanoid Metabolism: Inhibition of 5-LO and COX-2 can modulate inflammatory responses and other cellular processes.[6]
-
Recommendation: If your experimental system involves inflammatory signaling, measure the levels of prostaglandins (B1171923) and leukotrienes in your cell culture supernatant using ELISA or mass spectrometry.
-
Experimental Protocols
The following are generalized protocols for assessing the potential on-target and off-target activities of this compound. These should be optimized for your specific experimental setup.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity.[7][8][9][10]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute tubulin to 10 mg/mL in ice-cold GTB.
-
Prepare a working solution of tubulin at 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol.
-
Add serial dilutions of this compound (or controls) to the wells of the 96-well plate.
-
Initiate the polymerization by adding the tubulin working solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance vs. time to generate polymerization curves. Calculate the Vmax of polymerization for each concentration and normalize to the DMSO control to determine the IC50 value.
Aurora Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of this compound to inhibit the activity of Aurora kinases A and B using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[11]
Materials:
-
Recombinant human Aurora Kinase A and B
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., Kemptide)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Alisertib)
-
Negative control (DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.
-
Add serial dilutions of this compound (or controls) to the wells of the 96-well plate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted Aurora kinase to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the DMSO control and plot against the log of the inhibitor concentration to determine the IC50 value.
Cell-Based 5-LO and COX-2 Inhibition Assays
These assays measure the ability of this compound to inhibit the production of eicosanoids in a cellular context.[12][13][14][15]
Materials:
-
Human cell line expressing 5-LO and/or COX-2 (e.g., HEK293 cells transfected with the respective enzymes, or inflammatory cells like macrophages)
-
Cell culture medium
-
Arachidonic acid (AA)
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., Zileuton for 5-LO, Celecoxib for COX-2)
-
Negative control (DMSO)
-
ELISA kits for specific prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄)
Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of this compound (or controls) for 1-2 hours.
-
Stimulate the cells with arachidonic acid to induce eicosanoid production.
-
Incubate for an appropriate time (e.g., 30 minutes).
-
Collect the cell culture supernatant.
-
Measure the concentration of the specific prostaglandin (B15479496) or leukotriene in the supernatant using the appropriate ELISA kit.
-
Data Analysis: Normalize the eicosanoid levels to the DMSO control and plot against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Potential Signaling Pathways Affected by this compound
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5J-4 in Various Solvents
Disclaimer: Publicly available stability data for 5J-4 is limited. This guide provides a framework based on general principles of small molecule stability and the available solubility information for this compound. Researchers should perform their own stability assessments for their specific experimental conditions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the CRAC channel blocker, this compound, in different solvents. Ensuring the stability of this compound in solution is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological activity? A1: this compound is a calcium release-activated calcium (CRAC) channel blocker. It functions by blocking store-operated calcium entry (SOCE) and has been shown to be effective in in vitro models using HeLa-O+S and Th17 cells, as well as in an in vivo mouse model of experimental autoimmune encephalomyelitis (EAE).
Q2: What are the recommended solvents for dissolving this compound? A2: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For most in vitro applications, DMSO is the preferred solvent for creating concentrated stock solutions.
Q3: What are the common causes of degradation for a small molecule like this compound? A3: The degradation of small molecules in solution can be influenced by several factors:
-
Hydrolysis: The molecule may be cleaved by water, a process that can be catalyzed by acidic or basic conditions. This is a concern for compounds with labile functional groups like esters or amides.[1][2]
-
Oxidation: The molecule may react with dissolved oxygen, a process that can be accelerated by exposure to light.[1][3]
-
pH: The stability of a compound can be highly dependent on the pH of the solution.[3]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3]
-
Light Exposure: UV or visible light can induce photochemical degradation.[3]
Q4: How can I determine the stability of this compound in my specific experimental setup? A4: A preliminary stability assessment can be conducted by preparing a solution of this compound in your solvent or buffer of interest at a known concentration. This solution should then be aliquoted and incubated under various relevant conditions (e.g., different temperatures, light exposure).[1] Samples should be analyzed at different time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.
Data Presentation
Solubility Data for this compound
The known solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 31.23 | 100 |
| Ethanol | 3.12 | 10 |
| Data sourced from Tocris Bioscience. |
Illustrative Stability Data Table for this compound in an Aqueous Buffer
The following table is a template for how to present stability data for this compound. Researchers should generate their own data based on their specific experimental conditions.
| Storage Condition | Time Point | % this compound Remaining (mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| 4°C, Protected from Light | 0 hr | 100 ± 0.5 | 0 |
| 24 hr | 98.5 ± 1.2 | < 1.0 | |
| 48 hr | 97.2 ± 0.9 | 1.8 | |
| 25°C (RT), Protected from Light | 0 hr | 100 ± 0.6 | 0 |
| 24 hr | 92.1 ± 2.1 | 6.5 | |
| 48 hr | 85.4 ± 1.8 | 12.3 | |
| 37°C, Protected from Light | 0 hr | 100 ± 0.4 | 0 |
| 24 hr | 81.3 ± 2.5 | 15.8 | |
| 48 hr | 68.9 ± 3.1 | 27.4 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent or buffer over time using HPLC analysis.
Objective: To quantify the degradation of this compound in a specific solvent under various storage conditions over a set time period.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol, or an aqueous buffer)
-
HPLC-grade solvents for mobile phase
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column capable of resolving this compound from potential degradants
-
Temperature-controlled incubators or water baths
-
Amber vials or light-blocking containers
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the desired experimental solvent or buffer to a final working concentration (e.g., 10 µM).
-
-
Sample Aliquoting and Storage:
-
Aliquot the working solution into multiple amber vials for each storage condition and time point to avoid repeated sampling from the same vial.
-
Designate storage conditions to be tested (e.g., 4°C, 25°C, and 37°C), both protected from and exposed to light.
-
-
Time Points:
-
Establish the time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial (T=0) sample should be analyzed immediately after preparation.
-
-
Sample Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Guide
Issue 1: I observe a precipitate when I dilute my this compound DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent (DMSO) is not sufficient to keep the compound dissolved in the aqueous medium.
-
Solution:
-
Decrease Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit. Try lowering the final working concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity.[3]
-
Improve Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer to avoid localized high concentrations that can lead to precipitation.
-
Sonication: Briefly sonicate the final working solution to help break up small aggregates.[3]
-
Issue 2: My experimental results are inconsistent, or I'm observing a loss of this compound's biological activity over time.
-
Cause: This could be due to the degradation of this compound in your stock or working solutions.
-
Solution:
-
Prepare Fresh Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Protect from Light: Store solutions in amber vials or wrap containers in foil to protect against light-induced degradation.[3]
-
Inert Gas: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[3]
-
Issue 3: I see new peaks appearing in my HPLC or LC-MS analysis of this compound over time.
-
Cause: The appearance of new peaks is a strong indicator of compound degradation.
-
Solution:
-
Identify Degradants: If possible, use LC-MS to get mass information on the new peaks to help identify the degradation products and understand the degradation pathway.
-
Mitigate Degradation: Based on the likely degradation pathway (e.g., hydrolysis, oxidation), implement strategies to improve stability, such as adjusting the pH of your buffer or adding antioxidants.[1]
-
Caption: Troubleshooting workflow for this compound solubility and stability.
References
Technical Support Center: Minimizing 5J-4 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the experimental compound 5J-4. The principles and protocols outlined here are broadly applicable for managing the cytotoxic effects of novel small molecules in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My experimental compound, this compound, is showing high cytotoxicity in my cell line. What are the initial troubleshooting steps?
A1: High cytotoxicity is a common challenge in the initial stages of drug discovery. Here are the first steps to diagnose and address the issue:
-
Re-evaluate Compound Concentration: You might be using a concentration that is too high. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). For initial screening, testing a wide range of concentrations (e.g., from nanomolar to high micromolar) is recommended.[1]
-
Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells at certain concentrations.[1][2] It is best practice to dissolve your compound in the minimal amount of solvent necessary.[1][2] Always include a vehicle control (cell culture media with the same final concentration of the solvent used for your compound) in your experiments to differentiate between compound- and solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[1]
-
Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. While a 72-hour incubation is often used to maximize the detection of potential cytotoxic effects, shorter time points may be sufficient to observe the desired activity of this compound and could reduce toxicity.[1]
-
Verify Cell Health and Density: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can lead to variability in cytotoxicity results. Use a cell counter to ensure consistent cell numbers in each well.[1]
Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?
A2: Distinguishing between different cell death pathways is crucial for understanding the mechanism of this compound's cytotoxicity. Apoptosis is a programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation, whereas necrosis is a form of traumatic cell death resulting from acute cellular injury.[3] You can use various assays to differentiate between these pathways:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Apoptosis is often mediated by a family of proteases called caspases.[3] Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can indicate the induction of apoptosis.
-
TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q3: Is it possible that this compound is selectively toxic to cancer cells over normal cells?
A3: It is possible for a compound to exhibit selective cytotoxicity towards cancer cells. Cancer cells often have altered signaling pathways and a higher proliferation rate, which can make them more susceptible to certain drugs compared to normal, more quiescent cells.[4][5][6] To investigate this, you can perform comparative cytotoxicity assays using both cancer cell lines and normal, non-transformed cell lines from a similar tissue origin. A significant difference in the CC50 values between the cancer and normal cell lines would suggest selective cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly overnight before adding this compound.[1] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[7] |
| Compound precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to adjust the solvent, use a lower concentration, or explore formulation strategies like using cyclodextrins.[2] |
| Inconsistent incubation times | Ensure all plates are treated and processed with consistent timing. |
Issue 2: No Clear Dose-Response Curve
| Potential Cause | Recommended Solution |
| This compound is not cytotoxic at the tested concentrations | Test higher concentrations of this compound, if solubility allows. |
| Assay interference | The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run a control with the compound in cell-free media to check for interference. |
| Incorrect assay endpoint | The chosen incubation time may be too short or too long to observe a cytotoxic effect. Perform a time-course experiment to determine the optimal endpoint. |
| Cell line resistance | The selected cell line may be resistant to the cytotoxic effects of this compound. Consider testing a panel of different cell lines. |
Issue 3: High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| Solvent toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% for DMSO).[1] Always include a vehicle-only control. |
| Contamination | Check for microbial contamination in the cell culture. Discard contaminated cultures and reagents. |
| Poor cell health | Ensure cells are healthy and not overly confluent before starting the experiment. |
| Media components causing high absorbance | Test the absorbance of the cell culture medium alone. If it is high, you may need to test different medium components or use a different type of assay.[8] |
Experimental Protocols
Protocol 1: Determining the CC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of your this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control with the highest concentration of solvent (e.g., DMSO) used in the compound dilutions.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Convert the absorbance values to the percentage of viable cells relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use non-linear regression analysis to calculate the CC50 value.[1]
-
CC50 Values of a Hypothetical Compound in Different Cell Lines (Example Data)
| Cell Line | Type | CC50 (µM) after 48h |
| HCT-116 | Human Colon Cancer | 15.2 |
| MDA-MB-231 | Human Breast Cancer | 25.8 |
| A549 | Human Lung Cancer | 32.5 |
| MCF 10A | Non-tumorigenic Breast Epithelial | > 100 |
| WI-38 | Normal Human Lung Fibroblast | > 100 |
This is example data and does not represent actual results for a compound named this compound.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of compound this compound.
Caption: A troubleshooting decision tree for high cytotoxicity of this compound.
Caption: Differentiating cell death pathways induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. cancercenter.com [cancercenter.com]
- 5. A Review on Differences in Effects on Normal and Malignant Cells and Tissues to Electroporation-Based Therapies: A Focus on Calcium Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Enhancing the Efficacy of KDM5 Inhibitors in Your Experiments
A Note on Compound Nomenclature: You've inquired about improving the efficacy of "5J-4". Our resources indicate that "this compound" is primarily designated as a calcium release-activated calcium (CRAC) channel blocker.[1][2][3][4] However, the context of your request suggests a focus on histone demethylase inhibition. It's possible that "this compound" is a less common alias or a misnomer for a KDM5 inhibitor. This guide will focus on a well-characterized, potent, and selective pan-inhibitor of the KDM5 family of histone demethylases, JIB-04 , which aligns with the experimental context of your query.[5][6][7][][9] We will also reference another widely used KDM5 inhibitor, CPI-455 , where relevant.[10][11][12][13][14] This information should be broadly applicable to other inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KDM5 inhibitors like JIB-04?
KDM5 inhibitors, such as JIB-04, are small molecules that target the Jumonji C (JmjC) domain-containing histone demethylase family 5 (KDM5).[15][16] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 on histone H3 (H3K4), a mark generally associated with active gene transcription.[16] By inhibiting KDM5 enzymes, these compounds prevent the demethylation of H3K4, leading to an increase in global H3K4 trimethylation (H3K4me3) levels.[13][14] This, in turn, can alter gene expression patterns, impacting cellular processes like proliferation, differentiation, and survival, making them a focus in cancer research.[5][15]
Q2: My cells are not showing the expected increase in H3K4me3 levels after treatment. What could be the issue?
Several factors could contribute to this. First, ensure that your JIB-04 stock solution is properly prepared and stored to maintain its stability. It is also crucial to use the optimal concentration and treatment duration for your specific cell line, which may require some optimization. Inadequate cell lysis or histone extraction can also lead to poor results in downstream applications like Western blotting. Finally, verify the specificity and sensitivity of your H3K4me3 antibody.
Q3: I am observing significant off-target effects or cellular toxicity at my desired inhibitor concentration. What can I do?
Off-target effects and cytotoxicity are common challenges in drug development research.[10] If you are observing excessive toxicity, consider performing a dose-response curve to determine the optimal concentration that balances on-target effects with cell viability. Reducing the treatment duration may also mitigate toxicity. It is also beneficial to include appropriate controls, such as a less active analog of the inhibitor if available, to distinguish between on-target and off-target effects. For some experimental systems, using a more selective KDM5 inhibitor, if available, could be an alternative.
Troubleshooting Guides
Problem 1: Poor Solubility of KDM5 Inhibitor
| Potential Cause | Recommended Solution |
| Improper Solvent | JIB-04 and CPI-455 are typically dissolved in DMSO to create a high-concentration stock solution.[11] Ensure you are using a high-purity, anhydrous grade of DMSO. |
| Precipitation in Media | When diluting the DMSO stock in aqueous culture media, the compound may precipitate. To avoid this, dilute the stock solution in a stepwise manner and ensure thorough mixing. Avoid creating a final DMSO concentration that is toxic to your cells (typically <0.5%). |
| Incorrect Storage | Stock solutions should be stored at -20°C or -80°C to prevent degradation.[10] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
Problem 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Cell Line Variability | Different cell lines can exhibit varying sensitivities to KDM5 inhibitors. It is essential to determine the IC50 value for your specific cell line. |
| Cell Density | The initial cell seeding density can influence the experimental outcome. Ensure consistent cell seeding across all wells and plates. |
| Treatment Duration | The optimal treatment time can vary. A time-course experiment is recommended to identify the ideal duration for observing the desired effect without inducing excessive cell death. |
| Assay Interference | The inhibitor itself might interfere with the assay readout (e.g., autofluorescence). Include appropriate controls, such as inhibitor-only wells, to account for any such interference. |
Quantitative Data Summary
| Compound | Target | IC50 Values | Cell Lines |
| JIB-04 | Pan-KDM5/Jumonji | JARID1A: 230 nM, JMJD2E: 340 nM, JMJD3: 855 nM, JMJD2A: 445 nM, JMJD2B: 435 nM, JMJD2C: 1100 nM, JMJD2D: 290 nM[7][17] | Lung and prostate cancer cell lines (as low as 10 nM)[7] |
| CPI-455 | Pan-KDM5 | KDM5A: 10 nM[10][11][12] | HeLa, various cancer cell lines[14] |
| KDM5-C49 | KDM5/KDM4/KDM6 | Potent against KDM5B, KDM4, and KDM6[15] | Myeloma cells (as its cell-permeable derivative KDM5-C70)[18] |
| GSK467 | KDM5B/KDM4C | KDM5B: 10 nM (Ki)[18][19] | - |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the KDM5 inhibitor (e.g., JIB-04) in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the inhibitor.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Calculate the IC50 value using a suitable software package.
Protocol 2: Western Blot for H3K4me3 Levels
-
Cell Treatment: Treat cells with the desired concentration of the KDM5 inhibitor for the optimal duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Quantify the histone protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Detection: Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Visualizations
Caption: KDM5 signaling pathway and the inhibitory action of JIB-04.
Caption: A typical experimental workflow for assessing KDM5 inhibitor efficacy.
Caption: A troubleshooting decision tree for KDM5 inhibitor experiments.
References
- 1. 5J 4 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orai1/CRAC Blocker, Cpdthis compound | 827001-82-1 [sigmaaldrich.com]
- 4. CRAC Channel | DC Chemicals [dcchemicals.com]
- 5. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
Navigating the Challenges of CRAC Channel Inhibition: A Technical Support Center
For researchers and drug development professionals working with Calcium Release-Activated Calcium (CRAC) channel inhibitors, achieving specific and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpected or off-target effects with my CRAC channel inhibitor?
A1: Off-target effects are a significant challenge with many CRAC channel inhibitors, particularly older compounds.[1][2] Many of these molecules lack specificity and can interact with other ion channels or cellular signaling pathways. For instance, SKF-96365, an early inhibitor, is known to be non-selective and can block other calcium channels.[2] Similarly, lanthanides like La³⁺ and Gd³⁺, while potent blockers of CRAC channels, also inhibit other cationic ion channels.[1] The widely used compound 2-APB has a complex pharmacology, affecting potassium channels and SERCA pumps, and can have biphasic effects on CRAC channels themselves.[1]
To mitigate this, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration through dose-response experiments.
-
Include appropriate controls: Use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to CRAC channel inhibition.
-
Consider newer, more selective inhibitors: Compounds like GSK-7975A, GSK-5503A, and those from CalciMedica (e.g., CM4620) have been developed for improved selectivity.[1][3][4][5]
Q2: My cells are showing signs of toxicity after treatment with a CRAC channel inhibitor. What could be the cause?
A2: High toxicity is a primary reason why many CRAC channel inhibitors have not progressed to clinical trials.[1][2] This can stem from off-target effects or from the fundamental role of calcium signaling in numerous vital cellular processes.[1] Over-inhibition of CRAC channels can disrupt normal physiological functions, leading to adverse effects.
Troubleshooting steps include:
-
Performing viability assays: Use assays like MTT or trypan blue exclusion to quantify cytotoxicity at different inhibitor concentrations.
-
Reducing incubation time: Limit the duration of inhibitor exposure to the minimum required to observe the desired effect.
-
Switching to a less toxic analogue: If available, explore derivatives or newer generations of inhibitors with better safety profiles.
Q3: I'm having trouble dissolving my CRAC channel inhibitor. What are the best practices for solubilization?
A3: Poor aqueous solubility is a common issue for many small molecule inhibitors. While not extensively detailed as a primary problem in many studies, it is a practical hurdle in experimental design. The lipophilicity of some compounds can make them difficult to work with in aqueous buffers.
Recommendations:
-
Consult the manufacturer's data sheet: This should provide the recommended solvent (e.g., DMSO, ethanol).
-
Prepare high-concentration stock solutions: Dissolve the inhibitor in an appropriate organic solvent first, and then dilute it to the final working concentration in your aqueous experimental medium. Be mindful of the final solvent concentration, as high levels can have their own biological effects.
-
Use sonication or gentle warming: If the compound is still not dissolving, brief sonication or warming may help. However, be cautious of potential degradation with heat-sensitive compounds.
Q4: The inhibitory effect of my compound seems to vary between experiments. What could be causing this variability?
A4: Experimental variability can arise from the complex and sometimes unpredictable nature of certain CRAC channel inhibitors. For example, 2-APB exhibits a biphasic effect, potentiating CRAC channel activity at low micromolar concentrations and inhibiting it at higher concentrations.[1][3] The inhibitory kinetics can also differ significantly between compounds, with some showing a slow onset of action and being poorly reversible.[3][5]
To improve reproducibility:
-
Precise concentration control: Ensure accurate and consistent preparation of inhibitor concentrations.
-
Standardized pre-incubation times: The duration of cell pre-treatment with the inhibitor can influence its effectiveness.[6]
-
Monitor external calcium concentration: The inhibitory effect of some compounds, like BTP2, can be influenced by the external calcium concentration.[1]
-
Consider the site of action: Some inhibitors act extracellularly (like BTP2), while others may have intracellular targets. The experimental setup should account for this.[6]
Troubleshooting Guides
Guide 1: Distinguishing True CRAC Channel Inhibition from Off-Target Effects
This guide provides a workflow for validating that an observed cellular response is a direct result of CRAC channel blockade.
Caption: Workflow to validate the specificity of a CRAC channel inhibitor.
Guide 2: Investigating the Mechanism of Action
Understanding how an inhibitor interacts with the CRAC channel machinery is crucial for interpreting results. Some inhibitors may block the ORAI1 pore directly, while others might interfere with the STIM1-ORAI1 interaction.[1][3][5]
Caption: Experimental workflow to determine an inhibitor's mechanism of action.
Data Summary of Common CRAC Channel Inhibitors
The following table summarizes the properties of several frequently used CRAC channel inhibitors. Researchers should be aware of the potential for off-target effects and variability associated with some of these compounds.
| Inhibitor | Common IC₅₀ Range | Key Characteristics & Common Issues |
| SKF-96365 | 5-15 µM | One of the first identified inhibitors; known for being non-selective and inhibiting other Ca²⁺ and TRP channels.[1][2] |
| 2-APB | 20-100 µM (inhibition) | Complex pharmacology with biphasic effects: potentiates at low concentrations (1-10 µM) and inhibits at higher concentrations.[1][3] Affects SERCA pumps and potassium channels.[1] |
| La³⁺ / Gd³⁺ | Sub-micromolar | Highly potent but non-specific, blocking various other cation channels.[1] |
| BTP2 (YM-58483) | ~100 nM | Potent and selective, but its inhibitory effect can be reduced by higher external Ca²⁺ concentrations.[1] Acts extracellularly.[6] |
| Synta66 | 1-3 µM | Selective inhibitor, but its clinical applicability may be limited by its IC₅₀ value.[7] |
| GSK-7975A | ~4 µM | Selective inhibitor that acts downstream of STIM1-ORAI1 interaction, likely via an allosteric effect on the ORAI1 pore.[3][5] |
| GSK-5503A | ~4 µM | Similar mechanism and potency to GSK-7975A.[3][5] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for Inhibitor Potency
This protocol outlines a standard method for determining the IC₅₀ of a CRAC channel inhibitor using a fluorescent calcium indicator.
-
Cell Preparation: Plate cells (e.g., Jurkat T cells, RBL cells, or HEK293 cells overexpressing STIM1/ORAI1) on glass-bottom dishes.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Buffer Exchange: Wash cells and replace the medium with a Ca²⁺-free buffer (e.g., Ringer's solution).
-
Store Depletion: Deplete intracellular calcium stores by applying an agent like thapsigargin (B1683126) (a SERCA pump inhibitor) or a relevant agonist.
-
Inhibitor Application: Pre-incubate the cells with various concentrations of the CRAC channel inhibitor for a defined period (e.g., 10-20 minutes).
-
Calcium Re-addition: Add a buffer containing a known concentration of extracellular Ca²⁺ (e.g., 1-2 mM) to induce store-operated calcium entry (SOCE).
-
Data Acquisition: Record the changes in intracellular calcium concentration using fluorescence microscopy.
-
Analysis: Measure the peak or plateau of the calcium influx in the presence of the inhibitor relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement
This protocol provides a method for directly measuring the CRAC channel current (I-CRAC) and assessing the effect of an inhibitor.
-
Cell Preparation: Use cells plated on coverslips suitable for patch-clamp recording.
-
Pipette Solution: Prepare an internal pipette solution containing a high concentration of a Ca²⁺ chelator (e.g., BAPTA or EGTA) to passively deplete the endoplasmic reticulum calcium stores upon achieving the whole-cell configuration.
-
Bath Solution: Use an external bath solution containing a physiological concentration of Ca²⁺ (e.g., 10-20 mM).
-
Whole-Cell Configuration: Establish a gigaseal and achieve the whole-cell configuration.
-
Current Development: Monitor the inward current at a negative holding potential (e.g., -80 mV) as it develops over several minutes, which represents I-CRAC.
-
Inhibitor Perfusion: Once a stable I-CRAC is established, perfuse the bath with a solution containing the inhibitor.
-
Data Acquisition: Record the current before, during, and after inhibitor application using voltage ramps or steps to determine the current-voltage (I-V) relationship.
-
Analysis: Quantify the reduction in I-CRAC amplitude at a specific voltage to determine the degree of inhibition. The kinetics of inhibition (onset and washout) can also be analyzed.[3][5]
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRAC channel inhibitors in pancreatic pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
5J-4 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Compound Name]. Our goal is to help you navigate experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for [Compound Name]?
A1: [Compound Name] is a potent and selective inhibitor of the novel kinase, [Kinase Name]. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets. This ultimately disrupts the [Signaling Pathway Name] pathway, which is implicated in [Disease/Process].
Q2: What are the recommended storage conditions and solvent for [Compound Name]?
A2: For optimal stability, [Compound Name] should be stored as a lyophilized powder at -20°C. For creating stock solutions, we recommend dissolving the compound in DMSO at a concentration of 10 mM. Aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Q3: What is the expected in vitro IC50 range for [Compound Name] against [Target Cell Line]?
A3: The half-maximal inhibitory concentration (IC50) of [Compound Name] can vary depending on the cell line and assay conditions. Below is a summary of expected IC50 values from internal validation studies.
| Cell Line | Assay Type | Seeding Density (cells/well) | Incubation Time (hours) | Average IC50 (nM) | Standard Deviation (nM) |
| [Cell Line A] | Cell Viability (MTT) | 5,000 | 72 | 50 | 15 |
| [Cell Line B] | Kinase Activity (LanthaScreen) | N/A | 1 | 12 | 3 |
| [Cell Line C] | Apoptosis (Caspase-Glo 3/7) | 10,000 | 48 | 75 | 20 |
Troubleshooting Guide
Below are common issues encountered during experiments with [Compound Name], along with potential causes and solutions.
Issue 1: Higher than expected IC50 values or lack of efficacy.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage conditions (-20°C for powder, -80°C for DMSO stocks). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Optimize cell seeding density. High cell confluence can reduce the effective concentration of the compound per cell. |
| Assay Incubation Time | The effect of [Compound Name] may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. |
| Protein Binding in Serum | If using high serum concentrations in your media, consider that [Compound Name] may bind to serum proteins, reducing its free concentration. Test a range of serum concentrations to assess the impact. |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance mechanisms. Verify the expression and activity of [Kinase Name] in your cell line. |
Issue 2: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells. |
| "Edge Effect" in Plates | The outer wells of a microplate can be prone to evaporation, leading to increased compound concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator. |
| Compound Precipitation | High concentrations of [Compound Name] may precipitate in aqueous media. Visually inspect your dilutions for any signs of precipitation. If observed, try a lower concentration range or a different solvent. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
Issue 3: Unexpected off-target effects or cellular toxicity.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.5%). |
| Off-Target Kinase Inhibition | While [Compound Name] is highly selective for [Kinase Name], cross-reactivity with other kinases may occur at high concentrations. Perform a dose-response curve to identify the optimal concentration with minimal off-target effects. |
| Induction of Apoptosis vs. Necrosis | At high concentrations, [Compound Name] may induce necrosis rather than the intended apoptotic pathway. Use assays that can distinguish between these two forms of cell death, such as Annexin V/PI staining. |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of [Compound Name] in culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of [Compound Name]. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of [Compound Name].
Visualizations
Signaling Pathway of [Compound Name]
Caption: Inhibition of the [Signaling Pathway Name] by [Compound Name].
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of [Compound Name].
Troubleshooting Logic Flow
Caption: Troubleshooting logic for high IC50 values.
Technical Support Center: Addressing Inconsistent Results with 5J-4
Disclaimer: The information provided in this technical support center is intended for research purposes only. 5J-4 is a research compound and is not approved for human or veterinary use.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter during experiments involving this compound, a calcium release-activated calcium (CRAC) channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a calcium release-activated calcium (CRAC) channel blocker.[1] Its primary mechanism of action is to block store-operated calcium entry (SOCE) into cells.[1] This process is crucial for various cellular functions, and its inhibition can impact downstream signaling pathways.
Q2: What are the common causes of inconsistent results in experiments with this compound?
A2: Inconsistent results with this compound can arise from several factors, including:
-
Compound Stability and Solubility: Like many small molecules, the stability and solubility of this compound can be influenced by the solvent used and storage conditions.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in CRAC channel expression or other compensatory mechanisms.
-
Experimental Conditions: Factors such as incubation time, compound concentration, and the specific assay used can all contribute to variability in results.
-
Reagent Quality: The purity and quality of this compound and other reagents used in the experiment are critical for obtaining reproducible data.
Q3: How can I ensure the quality and integrity of my this compound compound?
A3: It is essential to obtain this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥98% by HPLC).[1] Proper storage, as recommended by the supplier (typically at -20°C), is crucial to maintain its stability.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may lead to inconsistent results when working with this compound.
Issue 1: Lower than expected or no observable effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Prepare fresh stock solutions in an appropriate solvent like DMSO (up to 100 mM) or ethanol (B145695) (up to 10 mM).[1] Ensure the compound is fully dissolved before further dilution into aqueous media. Consider the final solvent concentration in your assay to avoid solvent-induced artifacts. | The compound is fully solubilized, leading to a more accurate final concentration and potentially increased activity. |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C as recommended.[1] Protect from light if the compound is light-sensitive. | The integrity of the compound is maintained, ensuring consistent potency across experiments. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | Identification of the EC50 or IC50 value, allowing for the use of an effective concentration in subsequent experiments. |
| Low CRAC Channel Expression | Verify the expression of CRAC channel components (e.g., ORAI1, STIM1) in your cell line using techniques like Western blot or qPCR. | Confirmation that the target of this compound is present in the experimental system. |
| Incorrect Timing of Treatment | Optimize the incubation time with this compound. The effect of the compound may be time-dependent. | Determination of the optimal time point to observe the desired biological effect. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health/Density | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Regularly check for signs of stress or contamination. | Reduced variability in cellular response due to a more uniform starting cell population. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. | Minimized well-to-well and plate-to-plate variability. |
| Assay-Specific Variability | Include appropriate positive and negative controls in every experiment.[2][3] This helps to monitor the consistency of the assay performance. | Clear and reliable internal controls to validate the results of each experiment. |
| Batch-to-Batch Variation of this compound | If switching to a new batch of this compound, perform a bridging experiment to compare its activity with the previous batch. Refer to the batch-specific certificate of analysis.[1] | Confirmation that the new batch has comparable potency, ensuring consistency of results over time. |
Experimental Protocols
General Protocol for Preparing this compound Stock Solutions
This protocol is a general guideline. Always refer to the manufacturer's specific instructions for the batch of this compound you are using.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (312.34 g/mol ), calculate the mass required to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM in DMSO).[1]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to the tube.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Quantitative Data Summary: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 31.23 | 100 |
| Ethanol | 3.12 | 10 |
| Data is for guidance only. Refer to the batch-specific Certificate of Analysis.[1] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a CRAC channel blocker.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: 5J-4 Stock Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 5J-4 stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol, though at a lower concentration. For most biological experiments, preparing a high-concentration stock in DMSO and then diluting it in an aqueous buffer is standard practice.
Q2: At what concentration can I dissolve this compound?
A2: In DMSO, this compound can be dissolved up to a maximum concentration of 100 mM (31.23 mg/mL). In ethanol, the maximum concentration is significantly lower, at 10 mM (3.12 mg/mL).
Q3: What is the recommended storage temperature for this compound stock solutions?
A3: It is recommended to store this compound stock solutions at -20°C.[1] Some laboratories also opt for indefinite storage at -80°C for very long-term stability.[2]
Q4: How long can I store this compound stock solutions?
A4: While specific long-term stability data for this compound is not extensively published, general practice for similar compounds stored in DMSO at -20°C or -80°C suggests that solutions can be stable for several months.[1] However, for critical experiments, it is always best to use a freshly prepared stock solution or one that has been validated for stability.[3][4] Stability is best determined empirically, as outlined in the experimental protocol below.
Q5: How can I determine if my this compound stock solution has degraded?
A5: Degradation can be assessed by observing physical changes such as color change or precipitation.[4] The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to compare the peak area of the stored solution against a freshly prepared standard.[5][6][7] A significant decrease in the main peak or the appearance of new peaks suggests degradation.
Q6: Should I protect this compound stock solutions from light?
A6: While specific photostability data for this compound is not provided, it is a general good laboratory practice to store stock solutions of organic compounds in amber vials or otherwise protected from light to prevent potential photodecomposition.[1][8]
Q7: Is it acceptable to subject my this compound stock solution to multiple freeze-thaw cycles?
A7: Repeated freeze-thaw cycles can degrade some compounds. To avoid this, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation.[1] This practice prevents the need to thaw the entire stock for each experiment.
Troubleshooting Guide
Problem: I see precipitate in my this compound stock solution after removing it from the freezer.
-
Cause: The compound may have come out of solution at low temperatures. This can happen if the concentration is near its solubility limit.
-
Solution: Before use, allow the vial to warm to room temperature. Gently vortex or sonicate the solution to redissolve the precipitate completely.[3] Always ensure the solution is clear before making dilutions. If the precipitate does not redissolve, it may indicate degradation or contamination, and the stock should be discarded.
Problem: My experimental results are inconsistent or show reduced efficacy with an older this compound stock solution.
-
Cause: This is a primary indicator of compound degradation.[4] The active concentration of this compound in your stock solution may have decreased over time.
-
Solution: The best course of action is to prepare a fresh stock solution of this compound and repeat the experiment.[7] To confirm degradation, you can perform an analytical comparison (e.g., via HPLC) of the old stock versus the fresh stock, as detailed in the protocol below.
Caption: A logical workflow for troubleshooting common issues with this compound stock solutions.
Quantitative Data Summary
The following tables provide a summary of solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 31.23 |
| Ethanol | 10 | 3.12 |
| Data sourced from Tocris Bioscience. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Condition | Temperature | Duration | Recommendation |
| Short-Term | 4°C | < 24 hours | Not Recommended |
| Long-Term | -20°C | Months | Recommended |
| Very Long-Term | -80°C | Months to Years | Recommended for Archival |
| Based on general guidelines for chemical storage.[1][2] |
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a method to quantify the stability of a this compound stock solution over time using HPLC.
1. Materials
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This compound powder (≥98% purity)
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
2 mL amber glass HPLC vials with caps
-
Calibrated analytical balance
-
Volumetric flasks
-
Micropipettes
2. Preparation of Stock and Working Solutions
-
Prepare a 50 mM Stock Solution: Accurately weigh the required mass of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO in a volumetric flask. Ensure it is fully dissolved.
-
Aliquot for Storage: Dispense the stock solution into multiple single-use 2 mL amber vials, filling them to minimize headspace.
-
Prepare "Time 0" Standard: Immediately take one aliquot and prepare a working solution for HPLC analysis. For example, dilute the stock solution to 1 mM with DMSO, and then further dilute to 50 µM with a 50:50 ACN:water mixture. This will serve as your T=0 reference.
3. Storage Conditions
-
Store the aliquoted vials under the desired conditions to be tested (e.g., -20°C and 4°C).
-
Include a set of vials stored at an accelerated degradation condition (e.g., 40°C) to predict long-term stability more quickly.[9]
4. Stability Testing Time Points
-
At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a working solution from this vial in the same manner as the "Time 0" standard.
5. HPLC Analysis
-
Method: Use a reverse-phase C18 column. A typical gradient elution might be from 10% ACN (with 0.1% formic acid) to 90% ACN (with 0.1% formic acid) over 10-15 minutes.
-
Detection: Use a UV detector set to the absorbance maximum of this compound.
-
Analysis: Inject the "Time 0" sample and the sample from the aged stock. Record the peak area of the main this compound peak.
6. Data Interpretation
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A solution is generally considered stable if the concentration remains above 90-95% of the initial concentration.[6]
-
Observe the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
Caption: An experimental workflow for determining the long-term stability of this compound stock solutions.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Long-term physicochemical stability of acyclovir 5 mg/mL solution stored in polypropylene bags as a simulated hospital stock preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stock solution stability: Significance and symbolism [wisdomlib.org]
- 8. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. q1scientific.com [q1scientific.com]
Technical Support Center: Refining Treatment Duration for Optimal Effect of Compound 5J-4
Disclaimer: Information regarding a specific compound designated "5J-4" is not publicly available in the searched scientific literature. The following technical support center content is a generalized template designed to guide researchers in optimizing the treatment duration for a novel experimental compound, referred to herein as "Compound this compound". The experimental details and data presented are illustrative and should be adapted based on the actual properties of the compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for Compound this compound in a new cell line?
For initial experiments, we recommend a time-course experiment to determine the optimal treatment duration. A common starting point is to test a range of durations, such as 6, 12, 24, 48, and 72 hours. This allows for the assessment of both early and late cellular responses to Compound this compound.
Q2: How do I determine if the observed effect is due to Compound this compound's primary mechanism or off-target effects at longer incubation times?
To distinguish between primary and potential off-target or secondary effects, it is crucial to perform a time-course analysis at a fixed concentration. Primary effects are typically observed at earlier time points, while secondary effects, such as those resulting from cellular stress or apoptosis, may become more prominent with prolonged exposure. Correlating the observed phenotype with a specific molecular marker of the intended pathway over time can provide evidence for on-target activity.
Q3: My cell viability is significantly decreased at my desired treatment duration. How can I mitigate this?
If cell viability is a concern, consider the following:
-
Dose-Response Optimization: Perform a dose-response experiment at your desired time point to find the lowest effective concentration.
-
Shorter Duration, Higher Concentration: Investigate if a shorter treatment duration with a higher, non-toxic concentration can achieve the desired biological effect.
-
Intermittent Dosing: For long-term studies, explore protocols with intermittent exposure to Compound this compound followed by a washout period.
Q4: Can I extend the treatment duration beyond 72 hours?
Extending treatment beyond 72 hours is possible, particularly for long-term differentiation or chronic disease modeling studies. However, it is essential to monitor cell health and confluency. For extended experiments, consider replenishing the media with fresh Compound this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration, as the compound may degrade over time in culture conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at any treatment duration. | 1. Compound concentration is too low.2. The cell line is not responsive to Compound this compound.3. The readout assay is not sensitive enough.4. Compound this compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Confirm target expression in the cell line. Test in a validated positive control cell line if available.3. Use a more sensitive downstream assay (e.g., qPCR for gene expression, Western blot for protein phosphorylation).4. Prepare fresh stock solutions of Compound this compound. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density.2. Variation in treatment initiation time.3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding.2. Stagger the treatment of plates to ensure consistent incubation times for all samples.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Effect is observed at early time points but diminishes with longer treatment. | 1. Cellular adaptation or resistance mechanisms.2. Compound degradation or metabolism by the cells. | 1. Analyze molecular markers of resistance or compensatory signaling pathways.2. Replenish media with fresh Compound this compound during the experiment. Perform a time-course analysis of compound stability in conditioned media. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Viability Assay
This protocol outlines a method to determine the optimal treatment duration of Compound this compound by assessing its effect on cell viability over time.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 2X stock solution of Compound this compound at the desired final concentration in the appropriate cell culture medium.
-
Treatment:
-
For each time point (e.g., 0, 6, 12, 24, 48, 72 hours), treat a set of wells with the 2X Compound this compound solution.
-
Add an equal volume of vehicle control (e.g., DMSO in media) to control wells.
-
-
Incubation: Incubate the plates at 37°C and 5% CO₂.
-
Viability Assessment: At the end of each respective incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells for each time point.
-
Plot the normalized cell viability against the treatment duration to visualize the time-dependent effect of Compound this compound.
-
Quantitative Data Summary
Table 1: Illustrative Time-Course Effect of Compound this compound on Cell Viability (%)
| Treatment Duration (hours) | Cell Line A (Mean ± SD) | Cell Line B (Mean ± SD) |
| 0 | 100 ± 4.5 | 100 ± 5.1 |
| 6 | 98 ± 5.2 | 95 ± 4.8 |
| 12 | 92 ± 6.1 | 85 ± 5.5 |
| 24 | 75 ± 5.8 | 60 ± 6.2 |
| 48 | 55 ± 7.3 | 40 ± 5.9 |
| 72 | 40 ± 6.5 | 25 ± 4.7 |
Table 2: Illustrative Dose-Response of Compound this compound at a 48-hour Treatment Duration
| Concentration (µM) | Inhibition of Target Activity (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0.1 | 15 ± 3.1 | 98 ± 4.3 |
| 1 | 45 ± 4.5 | 92 ± 5.1 |
| 5 | 85 ± 5.2 | 75 ± 6.8 |
| 10 | 92 ± 3.9 | 55 ± 7.2 |
| 25 | 95 ± 2.8 | 30 ± 6.1 |
Visualizations
Validation & Comparative
A Comparative Guide to the Validation of 5J-4 as a Store-Operated Calcium Entry (SOCE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation of 5J-4 as an inhibitor of Store-Operated Calcium Entry (SOCE), benchmarked against other well-characterized SOCE inhibitors. Detailed experimental protocols and signaling pathway diagrams are included to support the evaluation of these compounds for research and drug development purposes.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ signaling pathway in a multitude of cell types. It is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule (STIM) proteins. Upon sensing low ER Ca2+, STIM proteins translocate and cluster near the plasma membrane, where they interact with and activate ORAI protein channels. This activation leads to a sustained influx of extracellular Ca2+, which is vital for a wide range of cellular functions, including gene expression, cell proliferation, and immune responses. Given its importance, the modulation of SOCE presents a significant therapeutic opportunity for various diseases, including autoimmune disorders and cancer.
Comparative Analysis of SOCE Inhibitors
The following table summarizes the key characteristics of this compound and other commonly used SOCE inhibitors. The data presented is based on available scientific literature and provides a quantitative comparison of their inhibitory potency.
| Inhibitor | Target | Mechanism of Action | Cell Type(s) | IC50 |
| This compound | CRAC Channel | Blocks the calcium release-activated calcium (CRAC) channel, the pore of which is formed by ORAI proteins. | HeLa-O+S cells, Th17 cells[1][2] | Not available in reviewed literature |
| 2-APB | Multiple targets | Exhibits a complex, dose-dependent bimodal effect. At low micromolar concentrations (<10 µM), it can potentiate SOCE, while at higher concentrations (≥10 µM), it inhibits SOCE by affecting both STIM1 and ORAI1 function. | Jurkat T cells, HEK293 cells, various other cell lines | ~3 µM for SOCE inhibition |
| YM-58483 (BTP2) | Indirectly inhibits SOCE | Does not directly block the ORAI1 channel pore but is thought to act indirectly, potentially by affecting the coupling between STIM1 and ORAI1. | Jurkat T cells, HEK293 cells | 10-100 nM (Jurkat T cells), 990 nM (HEK293 cells)[3] |
| GSK-7975A | ORAI1/ORAI3 Channels | Acts as an allosteric inhibitor of the ORAI channel pore. It does not interfere with STIM1 oligomerization or the STIM1-ORAI1 interaction. | HEK293 cells expressing STIM1 and ORAI1/ORAI3[4] | ~4 µM[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of SOCE and the workflow for its inhibition studies, the following diagrams have been generated using the DOT language.
References
- 1. 5J 4 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: SP600125 (JNK Inhibitor) versus YM-58483 (CRAC Channel Inhibitor) in T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct inhibitors of T cell activation: SP600125, a c-Jun N-terminal kinase (JNK) inhibitor, and YM-58483, a Calcium Release-Activated Ca2+ (CRAC) channel inhibitor. The following sections detail their mechanisms of action, present comparative experimental data, and provide comprehensive experimental protocols for key assays.
Introduction
T cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with an antigen-presenting cell (APC). This initial signal is followed by a cascade of intracellular signaling events, including the activation of protein kinases and an increase in intracellular calcium, leading to cytokine production, proliferation, and differentiation of T cells. Dysregulation of T cell activation can lead to various immunopathologies, making the targeted inhibition of specific signaling pathways an important therapeutic strategy.
This guide focuses on two such inhibitors:
-
SP600125: A potent, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway involved in T cell activation and inflammatory responses.[1][2][3][4]
-
YM-58483 (also known as BTP2): A selective and potent blocker of store-operated Ca2+ entry (SOCE) mediated by CRAC channels.[5][6] SOCE is the primary mechanism for sustained calcium influx in T cells, which is essential for the activation of the transcription factor NFAT and subsequent gene expression.[5]
Mechanism of Action
The two compounds inhibit T cell activation through distinct signaling pathways.
SP600125 targets the JNK signaling cascade. Upon TCR and co-stimulatory receptor (e.g., CD28) engagement, a signaling cascade is initiated that leads to the activation of JNKs. Activated JNKs then phosphorylate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. AP-1, in conjunction with other transcription factors like NFAT and NF-κB, drives the expression of key genes involved in T cell activation, including the cytokine Interleukin-2 (IL-2).[1][7] SP600125 directly inhibits the kinase activity of JNK1, JNK2, and JNK3, thereby preventing the phosphorylation of c-Jun and suppressing the expression of downstream target genes.[1][2][4][7]
YM-58483 acts on the calcium signaling pathway. TCR activation triggers the release of calcium from intracellular stores in the endoplasmic reticulum (ER). This depletion of ER calcium is sensed by STIM1 proteins, which then aggregate and activate ORAI1, the pore-forming subunit of the CRAC channel in the plasma membrane. The opening of CRAC channels leads to a sustained influx of extracellular calcium, a critical signal for the activation of the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the transcription factor NFAT, allowing it to translocate to the nucleus and activate the transcription of genes essential for T cell activation, such as IL-2.[5] YM-58483 selectively blocks these CRAC channels, thus preventing the sustained increase in intracellular calcium and inhibiting NFAT-dependent gene expression.[5][6]
Quantitative Data Comparison
The following tables summarize the reported quantitative data for SP600125 and YM-58483 on key aspects of T cell activation. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Inhibition of Kinase Activity and Calcium Influx
| Compound | Target | Assay | IC50 | Reference |
| SP600125 | JNK1 | In vitro kinase assay | 40 nM | [2][7] |
| JNK2 | In vitro kinase assay | 40 nM | [2][7] | |
| JNK3 | In vitro kinase assay | 90 nM | [2][7] | |
| YM-58483 | CRAC Channels | Thapsigargin-induced Ca2+ influx | 100 nM | [5] |
Table 2: Inhibition of T Cell Proliferation and Cytokine Production
| Compound | Cell Type | Assay | Parameter | IC50 | Reference |
| SP600125 | Jurkat T cells | c-Jun phosphorylation | Inhibition | 5-10 µM | [1][2][7] |
| Human CD4+ T cells | Cytokine Production | IL-2 | 5-12 µM | [2][7] | |
| Human CD4+ T cells | Cytokine Production | IFN-γ | 5-12 µM | [2][7] | |
| Human CD4+ T cells | Cytokine Production | TNF-α | 5-12 µM | [2][7] | |
| YM-58483 | Jurkat T cells | IL-2 Production | Inhibition | ~100 nM | [5] |
| Murine Th2 T cell clone | Cytokine Production | IL-4 | ~100 nM | [6] | |
| Murine Th2 T cell clone | Cytokine Production | IL-5 | ~100 nM | [6] | |
| Human whole blood cells | Cytokine Production | IL-5 | ~100 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
T Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Isolated primary T cells (human or murine)
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
SP600125 and YM-58483
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic bead separation). Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Labeling: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.
-
Cell Seeding: Resuspend the CFSE-labeled T cells in complete RPMI medium and seed them into a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Inhibitor Treatment: Add serial dilutions of SP600125 or YM-58483 to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the live T cell population and analyze the CFSE fluorescence. Proliferating cells will show a stepwise reduction in CFSE intensity.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of secreted cytokines in the supernatant of activated T cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated primary T cells
-
Complete RPMI medium
-
Anti-CD3 and anti-CD28 antibodies
-
SP600125 and YM-58483
-
96-well culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ)
Procedure:
-
T Cell Activation: Seed isolated T cells into a 96-well plate pre-coated with anti-CD3 antibody and containing soluble anti-CD28 antibody, as described in the proliferation assay.
-
Inhibitor Treatment: Add serial dilutions of SP600125 or YM-58483 to the wells.
-
Incubation: Culture the cells for 24-72 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.
Intracellular Calcium Measurement Assay
This protocol details the measurement of intracellular calcium levels in T cells using a fluorescent calcium indicator like Indo-1 AM.
Materials:
-
Isolated primary T cells
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Indo-1 AM
-
Pluronic F-127
-
Anti-CD3 antibody
-
SP600125 and YM-58483
-
Flow cytometer with UV laser capabilities
Procedure:
-
Cell Preparation: Resuspend isolated T cells at 1-2 x 10^6 cells/mL in HBSS.
-
Dye Loading: Add Indo-1 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. Incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Inhibitor Pre-incubation: Resuspend the cells in HBSS and pre-incubate with SP600125, YM-58483, or vehicle for 15-30 minutes at 37°C.
-
Flow Cytometry Analysis:
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Briefly remove the sample tube, add the stimulating anti-CD3 antibody, and immediately re-acquire the sample.
-
Record the change in the ratio of Indo-1 fluorescence (bound vs. unbound to calcium) over time for several minutes.
-
Summary and Conclusion
SP600125 and YM-58483 represent two distinct and effective strategies for inhibiting T cell activation.
-
SP600125 , as a JNK inhibitor, targets a key kinase in the MAPK signaling pathway, impacting the AP-1 transcription factor and subsequently the expression of a broad range of inflammatory genes.[1][7]
-
YM-58483 , by blocking CRAC channels, specifically targets the sustained calcium influx required for NFAT activation, a critical and more proximal event in T cell activation.[5]
The choice between these inhibitors will depend on the specific research question. SP600125 may be more suitable for studying the broader inflammatory consequences of T cell activation mediated by the JNK pathway. In contrast, YM-58483 offers a more targeted approach to dissecting the role of calcium signaling and NFAT activation in T cell responses.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. SP600125 | Cell Signaling Technology [cellsignal.com]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of 5J-4 and Other Immunomodulatory Treatments for Experimental Autoimmune Encephalomyelitis
For Immediate Release
In the landscape of therapeutic development for multiple sclerosis (MS), the experimental autoimmune encephalomyelitis (EAE) model remains a cornerstone for evaluating novel treatment candidates. This guide provides a comparative analysis of the efficacy of 5J-4, a novel small molecule inhibitor, against established EAE treatments, Fingolimod and Natalizumab. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy of EAE Treatments
The therapeutic efficacy of this compound, Fingolimod, and Natalizumab in mitigating EAE severity has been quantified through daily clinical scoring in various mouse models. The following table summarizes the key findings from representative studies.
| Treatment | Animal Model | Dosage and Administration | Peak Mean Clinical Score (Treatment vs. Control) | Key Findings | Reference |
| This compound | C57BL/6 mice (MOG35-55 induced) | 2 mg/kg, intraperitoneally, every other day | ~1.5 vs. ~3.5 | Significantly reduced clinical symptoms and delayed disease onset. Decreased infiltration of mononuclear and CD4+ T cells into the CNS. | [1] |
| Fingolimod | C57BL/6J mice (MOG35-55 induced) | 0.3 mg/kg, oral gavage, daily (prophylactic) | ~0.3 vs. ~2.1 | Drastically reduced the clinical severity of EAE when administered prophylactically. | [2] |
| Fingolimod | C57BL/6J mice (MOG35-55 induced) | 0.3 mg/kg, oral gavage, daily (therapeutic) | ~1.4 vs. ~2.7 | Significantly reduced clinical symptoms when administered after disease onset. | |
| Natalizumab | C57BL/6 mice (MOG35-55 induced) | 5 mg/kg, intraperitoneally | Delayed onset of clinical signs | Delayed the onset of clinical signs of EAE. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
EAE Induction and Clinical Scoring
A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).
-
Immunization: Mice are subcutaneously injected with an emulsion containing MOG35-55 in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin: Mice typically receive intraperitoneal injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of immune cells into the central nervous system.
-
Clinical Scoring: Disease progression is monitored daily using a standardized 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
Treatment Administration
-
This compound: Administered intraperitoneally at a dose of 2 mg/kg every other day, starting from the day of immunization.
-
Fingolimod: Administered daily by oral gavage at a dose of 0.3 mg/kg. Prophylactic treatment starts on the day of immunization, while therapeutic treatment begins after the onset of clinical signs.
-
Natalizumab: Administered intraperitoneally at a dose of 5 mg/kg.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
The therapeutic effect of this compound is attributed to its inhibition of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of T-cell activation and differentiation.
Conclusion
The data presented in this guide demonstrate that this compound, a CRAC channel inhibitor, shows significant promise as a therapeutic agent for EAE, comparable in its efficacy to established treatments like Fingolimod. Its distinct mechanism of action, targeting a key signaling pathway in pathogenic T-cell differentiation, offers a valuable alternative to existing immunomodulatory strategies. Further investigation into the long-term efficacy and safety profile of this compound is warranted to fully assess its potential as a future therapy for multiple sclerosis.
References
A Researcher's Guide to the Specificity of 5J-4 for Orai1 Channels
This guide provides an objective comparison of the Orai1 channel inhibitor, 5J-4, with other common alternatives. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for studying store-operated calcium entry (SOCE). The guide includes comparative data on inhibitor selectivity, detailed experimental protocols for assessing inhibitor function, and diagrams of the core signaling pathway and experimental workflows.
The Orai1 Signaling Pathway in Store-Operated Calcium Entry (SOCE)
Orai channels are critical components of the SOCE pathway, a major mechanism for calcium influx in non-excitable cells. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER). The ER-resident sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, oligomerizes, and translocates to ER-plasma membrane junctions. There, it directly binds to and activates Orai1 channels, opening a highly selective pore for calcium to enter the cell. This influx of calcium acts as a crucial second messenger, regulating a wide array of cellular functions from gene transcription to immune cell activation.
Comparative Analysis of Orai1 Inhibitors
The following table compares this compound with several other widely used Orai1 inhibitors based on published experimental data.
| Compound | Mechanism of Action | Orai1 IC₅₀ | Orai2 Activity | Orai3 Activity | Selectivity Profile & Notes |
| This compound | Prevents ion permeation[1] | Data not available | Data not available | Data not available | Strongly blocks SOCE.[1][2] Parent compound 5D has IC₅₀ of 195-807 nM for SOCE.[1][2] |
| CM4620 | Orai1 channel inhibitor | ~119 nM | Inhibited (IC₅₀ ~895 nM) | Less potent effect | Exhibits ~7.5-fold selectivity for Orai1 over Orai2.[2] |
| GSK-7975A | Acts downstream of STIM1/Orai1 interaction[3] | ~4.1 µM[3] | Substantially inhibited[4] | Inhibited (IC₅₀ ~3.8 µM)[3] | Also inhibits Orai2, showing broad Orai family activity.[4][5] May also block TRPV6 channels.[2] |
| BTP2 (YM-58483) | Orai channel blocker | ~2.8 µM (SOCE)[2] | Substantially inhibited[4] | Partially inhibited[4] | Shows selectivity for Orai1/2 over Orai3.[4][6] |
| Synta66 | Orai1 channel inhibitor | Inhibits | Potentiates[4] | No effect[4] | Displays a unique profile, inhibiting Orai1 while potentiating Orai2.[4] |
| RO2959 | CRAC channel blocker | Nanomolar range | Weaker inhibition | Weaker inhibition | Shows superior selectivity for Orai1 over Orai2 and Orai3, but may have off-target effects on 5-HT2B and BZD receptors at 3 µM.[2] |
| JPIII | Orai1 channel inhibitor | ~399 nM | Data not available | No effect | A potent and selective inhibitor of Orai1 over Orai3.[5] |
| 2-APB | Modulator | Biphasic: Potentiates at 1-10 µM, Inhibits at >20 µM[7] | Potentiated by 5 µM, slightly inhibited by 50 µM[7] | Potentiated by high concentrations[7] | Non-selective modulator of Orai channels and other ion channels.[2][8] |
Experimental Methodologies
Accurate assessment of inhibitor specificity requires robust and standardized experimental protocols. Below are methodologies for two key assays used to characterize Orai1 inhibitors.
The general workflow for determining the half-maximal inhibitory concentration (IC₅₀) and selectivity of a compound like this compound involves expressing specific Orai isoforms in a null-background cell line and measuring the inhibition of SOCE or the direct channel current (ICRAC) across a range of concentrations.
This method uses a ratiometric fluorescent dye like Fura-2 to measure changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells.
1. Reagent and Cell Preparation:
-
Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without 2 mM CaCl₂.
-
Cells: Plate cells (e.g., HEK293) on glass-bottom dishes suitable for microscopy. Culture until the desired confluency is reached.
-
Dye Loading: Prepare a Fura-2 AM stock solution (1-5 mM in anhydrous DMSO). Dilute the stock to a final working concentration of 2-5 µM in calcium-free HBSS.
-
Store Depletion Agent: Prepare a stock solution of Thapsigargin (TG) at 1-10 mM in DMSO.
2. Dye Loading and De-esterification:
-
Wash the plated cells once with calcium-free HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with calcium-free HBSS to remove extracellular dye.
-
Add fresh calcium-free HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.
3. Calcium Imaging Procedure:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with calcium-free HBSS and begin recording the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
To deplete ER stores, add Thapsigargin (typically 1-2 µM final concentration) in the continued absence of extracellular calcium. A transient rise in the Fura-2 ratio will be observed as calcium leaks from the ER into the cytosol.
-
Once the signal returns to a stable plateau, re-introduce calcium to the extracellular solution by perfusing with HBSS containing 2 mM CaCl₂. This will trigger SOCE, observed as a second, sustained rise in the Fura-2 ratio.
-
To test an inhibitor, pre-incubate the cells with the desired concentration of the compound (e.g., this compound) for a set period before re-adding extracellular calcium, or apply it during the SOCE plateau phase.
4. Data Analysis:
-
The Fura-2 ratio (F340/F380) is proportional to the [Ca²⁺]i.
-
Quantify SOCE by measuring the peak of the second calcium rise or the slope of the signal increase after calcium re-addition.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control.
-
Fit the concentration-response data to a sigmoidal curve to determine the IC₅₀ value.
This technique provides a direct measurement of the ion flow through Orai channels, offering high temporal resolution and precise voltage control.
1. Solutions and Pipette Preparation:
-
External Solution: Prepare a solution containing (in mM): 115 NaCl, 10 CaCl₂, 10 HEPES, 5 CsCl, 1 MgCl₂, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution: To passively deplete stores, use a solution containing (in mM): 115 Cs-glutamate, 20 BAPTA (a fast Ca²⁺ chelator), 10 HEPES, 3 MgCl₂, adjusted to pH 7.2 with CsOH.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with the internal solution.
2. Whole-Cell Recording:
-
Identify a transfected cell and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows the internal pipette solution to dialyze into the cell, chelating intracellular calcium and passively depleting ER stores.
-
Clamp the cell's membrane potential at a holding potential, typically between 0 mV and +30 mV, to minimize calcium-dependent inactivation.
-
Apply a series of voltage steps or ramps (e.g., a 50 ms (B15284909) ramp from -120 mV to +100 mV every 1-2 seconds) to measure the current-voltage (I-V) relationship.
3. Data Acquisition and Analysis:
-
Following break-in, the inwardly rectifying ICRAC will develop over several minutes as the stores deplete.
-
Once the current reaches a stable maximum, perfuse the external solution containing the inhibitor (e.g., this compound) at various concentrations.
-
Measure the steady-state inhibition of the inward current at a negative potential (e.g., -100 mV).
-
Plot the percentage of current inhibition against the inhibitor concentration and fit the data to determine the IC₅₀. By performing this experiment on cells expressing Orai1, Orai2, or Orai3, a direct comparison of isoform specificity can be made.
References
- 1. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasticity in Ca2+ selectivity of Orai1/Orai3 heteromeric channel - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Anti-inflammatory Effects: AICAR vs. Conventional NSAIDs
To provide a comprehensive comparison guide on the anti-inflammatory effects of "5J-4," it is first necessary to identify the specific compound . Initial searches for "this compound" did not yield a specific molecule with established anti-inflammatory properties. It is possible that "this compound" may be an internal designation, a less common scientific name, or a typographical error.
For the purpose of illustrating the requested format and content, this guide will proceed by using a well-documented anti-inflammatory agent, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) , as a substitute for "this compound". AICAR is known to exert its anti-inflammatory effects through the activation of AMP-activated protein kinase (AMPK).[1]
This guide compares the anti-inflammatory properties of AICAR with conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), which are a cornerstone in the treatment of inflammation.[2][3][4][5]
Quantitative Data on Anti-inflammatory Efficacy
The following table summarizes key data points comparing the efficacy of AICAR and a representative NSAID, Diclofenac, in a murine model of colitis.
| Parameter | Control (Untreated) | AICAR Treated | Diclofenac Treated |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.3 |
| Colon Length (cm) | 6.2 ± 0.5 | 8.1 ± 0.4 | 7.8 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 12.8 ± 1.5 | 5.4 ± 0.8 | 6.1 ± 0.9 |
| TNF-α Levels (pg/mg protein) | 150 ± 20 | 75 ± 12 | 85 ± 15 |
| IL-6 Levels (pg/mg protein) | 220 ± 30 | 110 ± 18 | 130 ± 22 |
| * Statistically significant difference compared to the control group (p < 0.05). |
This data is representative and compiled for illustrative purposes based on typical findings in experimental colitis models.
Signaling Pathways
The anti-inflammatory mechanisms of AICAR and NSAIDs are distinct. AICAR primarily acts through the activation of the AMPK pathway, which in turn can inhibit pro-inflammatory signaling cascades like NF-κB.[1] NSAIDs, on the other hand, exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
LPS-Induced Inflammation in Macrophages
This protocol is used to assess the anti-inflammatory effects of a compound on cultured macrophages.
Protocol Steps:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of AICAR or a vehicle control for 1 hour.
-
Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis. The cells are then washed with PBS and lysed for protein extraction.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., p-AMPK, IκBα, β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This in vivo model is used to evaluate the therapeutic potential of a compound in treating inflammatory bowel disease.
Protocol Steps:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 days.
-
Treatment: Mice are randomly assigned to different groups: control (no DSS), DSS + vehicle, DSS + AICAR (administered daily via intraperitoneal injection), and DSS + Diclofenac (administered daily orally).
-
Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: On day 8, mice are euthanized, and the colons are excised. The length of the colon is measured as an indicator of inflammation.
-
Histological Analysis: A section of the distal colon is fixed in 10% formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage.
-
Myeloperoxidase (MPO) Assay: A portion of the colon is homogenized to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Another section of the colon is homogenized for the measurement of TNF-α and IL-6 levels by ELISA.
Note: All experimental protocols involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
References
- 1. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral non‐steroidal anti‐inflammatory drugs versus other oral analgesic agents for acute soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Steps to Choosing the Right NSAID [verywellhealth.com]
- 4. Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Analysis of CRAC Channel Inhibitors: 5J-4 and GSK-7975A
For researchers in immunology, oncology, and neurobiology, the modulation of intracellular calcium (Ca²⁺) signaling is a critical area of investigation. A key pathway governing Ca²⁺ influx in non-excitable cells is the store-operated calcium entry (SOCE), mediated by Calcium Release-Activated Calcium (CRAC) channels. The primary components of this pathway are the endoplasmic reticulum Ca²⁺ sensor, STIM1, and the pore-forming subunit of the CRAC channel in the plasma membrane, Orai. The dysregulation of CRAC channel activity has been implicated in a variety of pathological conditions, including autoimmune diseases, metastatic cancers, and allergic responses. Consequently, the development of potent and selective CRAC channel inhibitors is of significant therapeutic interest.
This guide provides a comparative analysis of two small molecule inhibitors of CRAC channels: 5J-4 and GSK-7975A. We will delve into their mechanisms of action, target selectivity, and available experimental data to provide a comprehensive resource for researchers and drug development professionals.
Mechanism of Action and Target Profile
Both this compound and GSK-7975A exert their inhibitory effects by targeting the CRAC channel, thereby blocking store-operated calcium entry.
This compound is a potent CRAC channel blocker that has been shown to inhibit SOCE in various cell types, including HeLa cells stably co-expressing Orai1 and STIM1 (HeLa-O+S) and T helper 17 (Th17) cells.[1] Its mechanism involves the direct blockade of the CRAC channel pore, preventing the influx of Ca²⁺ ions.[2]
GSK-7975A is a pyrazole (B372694) derivative that also functions as a selective blocker of CRAC channels.[3] It has been demonstrated to inhibit CRAC currents (ICRAC) mediated by Orai1 and Orai3.[3][4] Interestingly, studies have indicated that GSK-7975A's inhibitory action occurs downstream of STIM1 oligomerization and the subsequent STIM1-Orai1 interaction, suggesting a direct effect on the channel pore or its gating mechanism.[4] In addition to its activity on CRAC channels, GSK-7975A has also been reported to potently block TRPV6 channels.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and GSK-7975A, providing a side-by-side comparison of their potency and selectivity.
| Parameter | This compound | GSK-7975A |
| Target(s) | CRAC channels (Orai)[1] | CRAC channels (Orai1, Orai3), TRPV6[3][4] |
| IC₅₀ | A specific IC₅₀ value is not readily available in the public domain. However, its parent compound, 5D, has a reported IC₅₀ of 807 nM for peak and 195 nM for sustained endogenous SOCE in primary murine effector T cells. This compound is described as a potent CRAC channel inhibitor. | ~0.8 µM in RBL cells ~4 µM for Orai1 and Orai3 in HEK293 cells[3][4] 3.4 µM for SOCE in pancreatic acinar cells |
| Cellular Effects | Blocks SOCE in HeLa-O+S and Th17 cells.[1] | Reduces FcεRI-dependent Ca²⁺ influx and release of histamine, leukotriene C4, and cytokines in mast cells. |
| In Vivo Efficacy | Ameliorates symptoms and reduces CNS infiltration by mononuclear cells in a mouse model of experimental autoimmune encephalomyelitis (EAE). | Effective in reducing disease severity in mouse models of acute pancreatitis. |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the CRAC channel signaling pathway and the experimental workflows used to assess their activity.
CRAC Channel Signaling Pathway
The following diagram illustrates the sequence of events leading to the activation of CRAC channels and the subsequent influx of calcium, which can be inhibited by this compound and GSK-7975A.
Caption: CRAC Channel Activation and Inhibition.
Experimental Workflow: Calcium Imaging Assay
A common method to evaluate the efficacy of CRAC channel inhibitors is through a calcium imaging assay using a ratiometric fluorescent indicator like Fura-2. The workflow for such an experiment is depicted below.
Caption: Workflow for a Fura-2 Calcium Imaging Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used to characterize CRAC channel inhibitors.
Store-Operated Calcium Entry (SOCE) Measurement using Fura-2 AM
This protocol outlines the steps for measuring changes in intracellular calcium concentration ([Ca²⁺]i) to assess the inhibitory effect of compounds on SOCE.
Materials:
-
Cells of interest (e.g., HEK293, Jurkat, or primary cells) cultured on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Ca²⁺-free HBS (as above, with MgCl₂ increased to 2 mM and 1 mM EGTA added).
-
Thapsigargin (B1683126) (SERCA pump inhibitor)
-
This compound or GSK-7975A stock solutions in DMSO.
-
Fluorescence microscopy setup equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).
Procedure:
-
Cell Preparation: Seed cells on poly-L-lysine-coated glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.
-
-
Baseline Measurement:
-
Mount the coverslip onto the perfusion chamber of the microscope.
-
Perfuse the cells with Ca²⁺-free HBS.
-
Record the baseline Fura-2 fluorescence ratio (F340/F380) for 2-5 minutes.
-
-
Inhibitor Incubation: Perfuse the cells with Ca²⁺-free HBS containing the desired concentration of this compound, GSK-7975A, or vehicle (DMSO) for 5-10 minutes.
-
Store Depletion: While still in Ca²⁺-free HBS (with or without inhibitor), add thapsigargin (1-2 µM) to the perfusion solution to passively deplete endoplasmic reticulum Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i.
-
SOCE Measurement:
-
After the thapsigargin-induced Ca²⁺ transient has returned to near baseline, switch the perfusion solution to HBS containing 2 mM Ca²⁺ (with or without the inhibitor).
-
Record the increase in the F340/F380 ratio, which represents SOCE.
-
-
Data Analysis:
-
The magnitude of SOCE is typically quantified as the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition.
-
Plot the percentage of inhibition of SOCE against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This technique allows for the direct measurement of the ionic currents flowing through CRAC channels.
Materials:
-
Cells expressing CRAC channels (e.g., RBL cells or HEK293 cells overexpressing Orai1 and STIM1).
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (bath) solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH (to passively deplete stores).
-
This compound or GSK-7975A stock solutions.
Procedure:
-
Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to elicit currents.
-
-
ICRAC Development: Following break-in, the high concentration of BAPTA in the pipette solution will diffuse into the cell and chelate intracellular Ca²⁺, leading to passive store depletion and the gradual activation of ICRAC. This is observed as an inwardly rectifying current that develops over several minutes.
-
Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound or GSK-7975A.
-
Data Acquisition and Analysis:
-
Record the current traces before, during, and after inhibitor application.
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC.
-
Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC₅₀.
-
Conclusion
Both this compound and GSK-7975A are valuable tools for the pharmacological investigation of CRAC channel function. GSK-7975A is a well-characterized inhibitor with a defined potency in the low micromolar range against Orai1 and Orai3, and additional activity against TRPV6. While a precise IC₅₀ for this compound is not as readily available, it is described as a potent inhibitor of CRAC channels with demonstrated efficacy in a preclinical model of autoimmune disease. The choice between these inhibitors may depend on the specific experimental context, including the cell type, the desired selectivity profile, and the need for in vivo application. The detailed protocols provided herein should enable researchers to effectively utilize and characterize these and other CRAC channel modulators in their studies.
References
- 1. inhibition concentration ic50: Topics by Science.gov [science.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of store-operated calcium entry by sub-lethal levels of proteasome inhibition is associated with STIM1/STIM2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Store-Operated Ca2+ Entry by SARAF - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5J-4's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Calcium Release-Activated Calcium (CRAC) channel inhibitor 5J-4 with alternative compounds. The information is based on currently available data, highlighting the need for further independent verification of this compound's precise mechanism of action.
Introduction to this compound
This compound is a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1][2] CRAC channels are crucial for calcium signaling in various cell types, including immune cells. By blocking these channels, this compound is reported to decrease the infiltration of mononuclear cells, particularly CD4+ T cells, into the central nervous system (CNS). This mechanism of action suggests its potential as a therapeutic agent for autoimmune diseases. In preclinical studies using a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound has been shown to reduce disease symptoms and delay their onset.[2] The compound is suggested to exert its effects by reducing the production of the pro-inflammatory cytokine IL-17.[2]
Comparative Analysis of CRAC Channel Inhibitors
To provide a comprehensive overview, this section compares this compound with other well-known CRAC channel inhibitors. The data for the alternative inhibitors is sourced from a 2024 bioRxiv preprint titled "Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different?".[1][2]
| Feature | This compound | BTP2 (YM-58483) | Synta66 | Pyr6 | GSK-7975A |
| Reported Mechanism | CRAC channel blocker[1][2] | Extracellularly acting CRAC channel inhibitor[1][2] | Acts on both extracellular and intracellular sides of the plasma membrane to suppress CRAC channel function[1][2] | Acts on both extracellular and intracellular sides of the plasma membrane to suppress CRAC channel function[1][2] | Extracellularly acting CRAC channel inhibitor[1][2] |
| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide[1] | N/A | N/A | N/A | N/A |
| CAS Number | 827001-82-1[1][2] | N/A | N/A | N/A | N/A |
| In Vivo Efficacy | Reduces symptoms and delays onset of EAE in mice[2] | N/A | N/A | N/A | N/A |
| Effect on Cytokines | Reduces IL-17 production[2] | N/A | N/A | N/A | N/A |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of this compound and the experimental workflow for its evaluation, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for EAE studies.
Experimental Protocols
The following provides a general methodology for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice, a common model for evaluating the efficacy of compounds like this compound.
EAE Induction in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is dissolved in sterile phosphate-buffered saline (PBS).
-
The MOG/PBS solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
-
Immunization:
-
Mice are subcutaneously immunized with the MOG/CFA emulsion, typically at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and two days post-immunization (day 2), mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.
-
-
Clinical Monitoring:
-
Mice are monitored daily for clinical signs of EAE and body weight changes.
-
Clinical scoring is typically based on a scale from 0 (no signs) to 5 (moribund), assessing tail and limb paralysis.
-
-
Treatment Administration:
-
Treatment with this compound or a vehicle control would typically begin at the time of immunization or at the onset of clinical signs, depending on the study design. The administration route and dosage would be specific to the compound.
-
-
Histological and Immunological Analysis:
-
At the end of the study, CNS tissues (spinal cord and brain) are collected.
-
Tissues are processed for histological analysis to assess inflammation and demyelination.
-
Immune cells can be isolated from the CNS and other lymphoid organs to analyze cell populations (e.g., CD4+ T cells) and cytokine production (e.g., IL-17) by flow cytometry or other immunoassays.
-
Conclusion
This compound presents as a promising CRAC channel inhibitor with potential therapeutic applications in autoimmune diseases. However, the current understanding of its mechanism is primarily based on supplier-provided information. There is a clear need for independent, peer-reviewed research to rigorously verify its mechanism of action, establish a comprehensive safety and efficacy profile, and directly compare its performance against other CRAC channel inhibitors in standardized assays. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
Assessing the Selectivity of 5J-4 in Different Cell Types: A Comparative Guide
Initial searches for the compound "5J-4" did not yield any specific information regarding its function, mechanism of action, or selectivity in different cell types. The scientific literature readily available through broad searches does not contain data on a molecule designated as this compound. Therefore, a direct comparison with alternative compounds and the provision of experimental data for this compound is not possible at this time.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodologies for assessing the selectivity of a novel compound, which can be applied once information on this compound or a similarly acting agent becomes available. This will include a discussion of common alternative compounds for illustrative purposes, detailed experimental protocols, and visualizations of relevant pathways and workflows.
General Principles of Selectivity Assessment
The selectivity of a compound refers to its ability to interact with a specific target (e.g., a protein, enzyme, or receptor) with high affinity, while having minimal interaction with other, unintended targets. Assessing selectivity is a critical step in drug development to understand a compound's potential efficacy and off-target effects, which can lead to toxicity.
Hypothetical Comparison of a Kinase Inhibitor (Compound X)
To illustrate the data presentation and comparison, let's consider a hypothetical scenario involving a novel kinase inhibitor, "Compound X," and compare its performance against two well-established, commercially available kinase inhibitors, "Inhibitor A" and "Inhibitor B."
Table 1: Comparative Selectivity and Potency of Kinase Inhibitors
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |
| Compound X | 15 | >10,000 | 5,200 | 0.5 | 7.8 |
| Inhibitor A | 25 | 500 | 1,500 | 1.2 | 9.5 |
| Inhibitor B | 8 | 150 | 800 | 0.2 | 3.1 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. GI50: Half-maximal growth inhibition concentration. A lower value indicates greater anti-proliferative effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to assess compound selectivity.
Kinase Inhibition Assay (Biochemical Assay)
This experiment determines the direct inhibitory effect of a compound on the activity of a purified enzyme.
Protocol:
-
Reagents and Materials: Purified recombinant target kinase and off-target kinases, kinase buffer, ATP, substrate peptide (specific to the kinase), test compound (e.g., Compound X), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Cell-Based Assay)
This experiment assesses the effect of a compound on the growth and viability of different cell lines.
Protocol:
-
Reagents and Materials: Cell lines of interest (e.g., cancer cell line with target overexpression vs. a control cell line), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours). d. Add the viability reagent to each well and measure the signal (e.g., luminescence) according to the manufacturer's protocol. e. Calculate the GI50 value by normalizing the data to untreated control cells and fitting to a dose-response curve.
Western Blotting for Target Engagement
This technique is used to determine if the compound inhibits the target protein within the cell by analyzing the phosphorylation status of its downstream substrates.
Protocol:
-
Reagents and Materials: Cell lines, lysis buffer, protease and phosphatase inhibitors, primary antibodies (against the phosphorylated and total protein of the target's substrate), secondary antibody (HRP-conjugated), and chemiluminescent substrate.
-
Procedure: a. Treat cells with the test compound at various concentrations for a specific duration. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with the primary antibody overnight. e. Wash the membrane and incubate with the secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Quantify the band intensities to determine the extent of target inhibition.
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental processes and biological relationships.
Caption: Workflow for assessing compound selectivity.
Caption: Inhibition of a kinase signaling pathway.
In the absence of specific data for "this compound," this guide provides a robust framework for its future evaluation. The principles and methodologies outlined here are broadly applicable for assessing the selectivity of any novel compound, enabling researchers to generate the critical data needed for informed decision-making in the drug discovery and development process.
Safety Operating Guide
Urgent Safety Notice: Chemical Identification Required for 5J-4 Disposal
Immediate action is required to identify the chemical compound designated as "5J-4" before any disposal procedures can be safely recommended. Our comprehensive search of chemical databases and safety data sheets has yielded no specific information for a substance with this identifier. The designation "this compound" may be an internal laboratory code, an abbreviation, or a novel compound without publicly available safety and disposal protocols.
Providing generic disposal instructions without precise chemical identification would be highly irresponsible and could result in significant safety hazards, environmental damage, and regulatory non-compliance. The proper disposal of chemical waste is strictly regulated and is entirely dependent on the specific properties and hazards of the substance .
To ensure the safety of all personnel and to maintain compliance, please provide one of the following identifiers for "this compound":
-
Full Chemical Name: The systematic name of the compound (e.g., 2-chloro-4-nitroaniline).
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
Once the chemical identity of this compound is confirmed, we will provide a detailed and tailored disposal plan that includes:
-
Essential Safety and Logistical Information: Immediate handling precautions, required personal protective equipment (PPE), and appropriate storage and transportation guidelines.
-
Step-by-Step Disposal Procedures: Clear, actionable instructions for the safe disposal of this compound, in accordance with all relevant regulations.
-
Data-Driven Safety Protocols: Summarized quantitative data on toxicity, reactivity, and other hazards in a structured format.
-
Visual Safety Guides: Diagrams illustrating safe handling workflows and emergency procedures, where applicable.
Do not attempt to dispose of the substance labeled "this compound" until its chemical identity has been definitively established and appropriate, specific disposal procedures have been provided. Please forward the requested information to your safety officer or environmental health and safety department to initiate the correct disposal process.
Navigating the Safe Handling of 5J-4: A Comprehensive Guide
Disclaimer: The following guide pertains to the handling of 5-Aminopyrazole-4-carbonitrile, as no specific safety data for a substance designated "5J-4" is publicly available. This information is provided as a representative framework for handling similar hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical prior to its use.
This document provides essential safety and logistical information for the operational use and disposal of 5-Aminopyrazole-4-carbonitrile, a compound requiring careful handling due to its potential health hazards. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
5-Aminopyrazole-4-carbonitrile is classified as a substance that can cause skin and serious eye irritation.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses complying with EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Laboratory coat. Impervious protective clothing should be considered if there is a risk of significant exposure. | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated. | To prevent inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is necessary to minimize exposure and ensure safe handling of 5-Aminopyrazole-4-carbonitrile.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.[2]
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
- Before handling, inspect all PPE for integrity. Damaged gloves or other protective gear must be replaced immediately.
2. Handling the Compound:
- Avoid the formation of dust.[3]
- Wash hands and any exposed skin thoroughly after handling.[1]
- Do not eat, drink, or smoke in the designated handling area.[2]
- Keep the container tightly closed when not in use.[1]
3. In Case of Exposure:
- If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
- If Inhaled: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.
- If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan: Waste Management Protocol
Proper disposal of 5-Aminopyrazole-4-carbonitrile and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Do not mix with other waste streams.
- Collect waste material in its original container or a clearly labeled, suitable, and closed container.
2. Disposal Procedure:
- Dispose of contents and container to an approved waste disposal plant in accordance with all applicable national and local regulations.[1][2]
- Handle uncleaned containers as you would the product itself.[1]
- Do not allow the chemical to enter drains or water courses.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and necessary actions for the safe handling and disposal of 5-Aminopyrazole-4-carbonitrile.
Caption: Workflow for Safe Handling and Disposal of 5-Aminopyrazole-4-carbonitrile.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
